Ganciclovir-d5
Description
Properties
IUPAC Name |
2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-QJWYSIDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747849 | |
| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189966-73-1 | |
| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Labeling of Ganciclovir-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Accurate monitoring of Ganciclovir levels in patients is critical for optimizing therapeutic efficacy and minimizing dose-related toxicities. Stable isotope-labeled internal standards, such as Ganciclovir-d5, are the gold standard for quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), as they mimic the analyte's behavior during sample preparation and analysis, leading to improved precision and accuracy.
This compound is labeled with five deuterium atoms on the acyclic side chain, providing a distinct mass difference for mass spectrometric detection. This guide details a proposed synthesis of this compound, commencing with the preparation of a deuterated side-chain precursor followed by its condensation with a protected guanine derivative.
Proposed Synthetic Pathway
The proposed synthesis of this compound can be divided into two main stages:
-
Stage 1: Synthesis of the Deuterated Side-Chain Precursor. Preparation of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 from commercially available glycerol-d8.
-
Stage 2: Synthesis of this compound. Condensation of the deuterated side-chain with a protected guanine derivative, followed by deprotection to yield the final product.
The overall proposed synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the expected materials and potential yields for the synthesis of this compound. Please note that the yield data is based on analogous non-deuterated reactions and should be considered as a guideline.
Table 1: Key Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Glycerol-d8 | C₃D₈O₃ | 100.14 | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | - | Acros Organics |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Alfa Aesar |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Fisher Scientific |
| Diacetylguanine | C₉H₉N₅O₃ | 235.20 | TCI Chemicals |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Merck |
| Methanolic Ammonia | CH₅NO | 31.06 in CH₃OH | Sigma-Aldrich |
Table 2: Proposed Reaction Yields and Purity
| Reaction Stage | Product | Theoretical Yield (from 1g Glycerol-d8) | Expected Yield (%) | Isotopic Purity (%) |
| Stage 1 | 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 | 2.53 g | 60-70% | >98% |
| Stage 2 | This compound | 2.60 g | 40-50% | >98% |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of this compound.
Disclaimer: These protocols are based on published procedures for the synthesis of non-deuterated Ganciclovir and related compounds. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Stage 1: Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5
Step 1.1: Synthesis of Glycerol formal-d5
-
To a solution of glycerol-d8 (1.0 g, 9.98 mmol) in toluene (20 mL) is added paraformaldehyde (0.33 g, 11.0 mmol) and a catalytic amount of p-toluenesulfonic acid (50 mg).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until all the glycerol-d8 is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield glycerol formal-d5 as a colorless oil.
Step 1.2: Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5
-
Glycerol formal-d5 (from the previous step) is dissolved in a mixture of acetic anhydride (5 mL) and acetic acid (2.5 mL).
-
The solution is heated to 120 °C for 4-6 hours.
-
The reaction progress is monitored by GC-MS.
-
After completion, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.
-
The crude product is purified by fractional distillation under high vacuum to afford 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 as a colorless liquid.
Stage 2: Synthesis of this compound
Step 2.1: Condensation of Diacetylguanine with the Deuterated Side-Chain
-
A mixture of diacetylguanine (1.5 g, 6.38 mmol), 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 (1.7 g, 6.71 mmol), and p-toluenesulfonic acid monohydrate (0.12 g, 0.64 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) is heated at 100 °C under a nitrogen atmosphere for 24-48 hours.
-
The reaction is monitored by HPLC.
-
Upon completion, the DMF is removed under high vacuum.
-
The resulting residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to separate the N-9 and N-7 isomers and to afford triacetyl this compound.
Step 2.2: Deprotection to this compound
-
The purified triacetyl this compound is dissolved in saturated methanolic ammonia (20 mL).
-
The solution is stirred at room temperature for 12-16 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with ethanol to induce crystallization.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white to off-white solid.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single reaction step, including workup and purification.
Caption: General experimental workflow for synthesis.
This technical guide provides a foundational understanding and a practical, albeit proposed, approach for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and requirements. The successful synthesis of this stable isotope-labeled standard will undoubtedly facilitate more precise and reliable bioanalytical studies of Ganciclovir.
Ganciclovir-d5: A Technical Guide to its Role and Mechanism of Action in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent effective against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] Its clinical utility, however, is characterized by a well-defined mechanism of action that is intrinsically linked to its molecular structure. Ganciclovir-d5, a deuterated isotopologue of Ganciclovir, serves a critical but distinct role in the landscape of antiviral research. This technical guide provides an in-depth exploration of the established mechanism of action of Ganciclovir and elucidates the primary role of this compound as an indispensable tool in pharmacokinetic and bioanalytical studies that underpin our understanding of Ganciclovir's therapeutic effects.
The Core Mechanism of Action: Ganciclovir
The antiviral activity of Ganciclovir is dependent on its conversion to the active triphosphate form within virus-infected cells.[1][3][4] This process occurs in a series of phosphorylation steps, which confers selectivity for virally infected cells.
-
Initial Phosphorylation by Viral Kinase: In cells infected with CMV, the viral protein kinase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate.[4] In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), this initial step is catalyzed by the viral thymidine kinase.[1] This initial phosphorylation is the rate-limiting step and is crucial for the drug's selective action, as this enzyme is absent in uninfected host cells.
-
Subsequent Phosphorylation by Cellular Kinases: Cellular kinases, such as guanylate kinase, then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate and subsequently to Ganciclovir triphosphate, the active antiviral compound.[3][5]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[3][4] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.
-
Chain Termination: Once incorporated into the viral DNA, Ganciclovir triphosphate leads to the termination of DNA chain elongation.[4] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA replication.[4]
The preferential accumulation of Ganciclovir triphosphate in virus-infected cells and its higher affinity for viral DNA polymerase compared to host cellular DNA polymerase contribute to its therapeutic window.[3]
Signaling Pathway of Ganciclovir Activation and Action
References
The Pharmacokinetics and Metabolism of Ganciclovir-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Ganciclovir. While Ganciclovir-d5 is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods for the quantification of Ganciclovir, its pharmacokinetic and metabolic properties are considered to be analogous to the non-deuterated parent compound. This document will, therefore, focus on the well-established data for Ganciclovir, with the understanding that this compound is expected to follow the same biological pathways.
Introduction to Ganciclovir
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, which is a critical component of DNA.[1] It is a potent antiviral agent effective against human cytomegalovirus (CMV), particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1] Ganciclovir itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2]
Metabolism and Mechanism of Action
The metabolism of Ganciclovir is central to its antiviral activity. It is a multi-step process that occurs preferentially in virus-infected cells.
-
Initial Phosphorylation: Ganciclovir enters infected cells and is first phosphorylated to Ganciclovir monophosphate. This initial and rate-limiting step is catalyzed by a viral protein kinase homolog, UL97, in CMV-infected cells.[1][3] This selective activation in infected cells contributes to the drug's therapeutic window.
-
Subsequent Phosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[1][4]
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP).[1][4] It gets incorporated into the growing viral DNA chain, leading to premature chain termination and thus halting viral replication.[1][4]
Caption: Metabolic activation pathway of Ganciclovir.
Pharmacokinetics of Ganciclovir
The pharmacokinetics of Ganciclovir can vary depending on the route of administration (intravenous Ganciclovir or oral Valganciclovir, a prodrug of Ganciclovir) and patient population.
Intravenous Ganciclovir
| Parameter | Value | Population |
| Elimination Half-life | 2-4 hours | Adults with normal renal function[5] |
| Volume of Distribution (Vd) | 31.9 L (central), 32.0 L (peripheral) | Adult solid organ transplant patients[6] |
| Clearance (CL) | 7.49 L/h (dependent on renal function) | Adult solid organ transplant patients[6] |
| Protein Binding | 1-2% | General[5] |
| Primary Route of Elimination | Renal excretion of unchanged drug | General[2] |
Oral Valganciclovir (Prodrug)
Valganciclovir is rapidly converted to Ganciclovir by esterases in the intestinal wall and liver.[4]
| Parameter (for resulting Ganciclovir) | Value | Population |
| Bioavailability | Approximately 60% | Adults[4] |
| Time to Peak Concentration (Tmax) | ~3.0 hours | Adult solid organ transplant recipients |
| Area Under the Curve (AUC) | 51.9 ± 18.3 mg·h/L (after 900 mg dose) | Adult solid organ transplant recipients |
| Apparent Clearance | 12.4 ± 3.8 L/h | Adult solid organ transplant recipients |
| Apparent Elimination Half-life | 5.3 ± 1.5 hours | Adult solid organ transplant recipients |
Note: The pharmacokinetic parameters presented are mean values and can exhibit significant inter-individual variability, primarily influenced by renal function.
Experimental Protocols for Bioanalysis
The quantification of Ganciclovir in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard to ensure accuracy and precision.
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood samples in tubes containing K2EDTA as an anticoagulant. Centrifuge to separate plasma.
-
Aliquoting: Pipette 250 µL of the plasma sample into a clean tube.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution.
-
Acidification: Add 200 µL of 2% orthophosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a strong cation exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as an Agilent XDB-Phenyl column.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ganciclovir Transition: m/z 256.1 -> 152.1
-
This compound Transition: m/z 261.1 -> 152.1
-
Caption: Bioanalytical workflow for Ganciclovir.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Ganciclovir. The metabolism of Ganciclovir is a well-understood activation process that is critical for its antiviral efficacy. Its pharmacokinetic profile, characterized by renal clearance, necessitates dose adjustments based on individual patient parameters, particularly renal function. The detailed experimental protocols for LC-MS/MS analysis provide a robust framework for researchers in the field of antiviral drug development and therapeutic drug monitoring.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valganciclovir - Wikipedia [en.wikipedia.org]
- 5. Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of ganciclovir after intravenous ganciclovir and oral valganciclovir administration in solid organ transplant patients infected with cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
The Preclinical Profile of Deuterated Ganciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir is a cornerstone in the management of cytomegalomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its clinical use can be limited by suboptimal pharmacokinetic properties and potential toxicities. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a promising approach to improving the metabolic stability and pharmacokinetic profile of therapeutic agents. This technical guide explores the preclinical rationale and available data surrounding the use of deuterated ganciclovir. While preclinical studies specifically evaluating deuterated ganciclovir as a therapeutic agent are not extensively available in the public domain, this document synthesizes the known preclinical data of ganciclovir, the principles of deuteration, and the use of deuterated ganciclovir in analytical methodologies to provide a comprehensive overview for researchers in the field.
Introduction to Ganciclovir and the Rationale for Deuteration
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that is effective against herpesviruses, including CMV.[1] Its therapeutic action relies on its conversion to ganciclovir triphosphate, which inhibits viral DNA polymerase.[2][3] Despite its efficacy, ganciclovir's oral bioavailability is low, necessitating the use of its prodrug, valganciclovir, for improved oral absorption.[4][5]
The "deuterium kinetic isotope effect" is a phenomenon where the replacement of a carbon-hydrogen bond with a more stable carbon-deuterium bond can slow down the rate of metabolic reactions that involve the cleavage of that bond.[1][3] This can lead to:
-
Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life.
-
Improved Pharmacokinetic Profile: Potentially leading to less frequent dosing and more consistent drug exposure.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways.
Deuterated versions of drugs have been explored to enhance their therapeutic properties.[6] In the context of ganciclovir, deuteration could potentially improve its metabolic stability, leading to a better pharmacokinetic profile and potentially enhanced efficacy or safety.
Synthesis and Mechanism of Action
Synthesis of Ganciclovir and Deuterated Analogs
The synthesis of ganciclovir has been well-established through various chemical routes.[2] While specific synthesis pathways for therapeutically evaluated deuterated ganciclovir are not detailed in preclinical literature, deuterated versions, such as this compound, are available for use as internal standards in analytical chemistry.[7] These are typically synthesized using deuterated starting materials or through specific deuteration reactions.
Mechanism of Action of Ganciclovir
Ganciclovir's antiviral activity is dependent on its phosphorylation to the active triphosphate form.[2]
References
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcom… [ouci.dntb.gov.ua]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 4. m.youtube.com [m.youtube.com]
- 5. brieflands.com [brieflands.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijpsonline.com [ijpsonline.com]
Ganciclovir-d5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Ganciclovir-d5, a deuterated analog of the antiviral drug Ganciclovir. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies. This document covers the fundamental properties, analytical applications, and the biological mechanism of its non-labeled counterpart, Ganciclovir.
Core Compound Information
This compound is a stable isotope-labeled version of Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ganciclovir in biological matrices. This minimizes variability from sample preparation and instrument response, ensuring accurate and precise measurements.
Physicochemical and Bioanalytical Data
The essential quantitative data for this compound and its parent compound are summarized below.
| Property | This compound | Ganciclovir |
| CAS Number | 1189966-73-1[1][2][3][4] | 82410-32-0[5][6] |
| Molecular Formula | C₉H₈D₅N₅O₄[1][2][4][7] | C₉H₁₃N₅O₄[5][6] |
| Molecular Weight | 260.26 g/mol [1][3][7] | 255.23 g/mol [5] |
| Synonyms | GCV-d5, DHPG-d5, 2'-NDG-d5, 9-(1,3-dihydroxy-2-propoxymethyl)Guanine-d5[2] | GCV, DHPG, 2'-Nor-2'-deoxyguanosine[6] |
| Purity | >99% deuterated forms (d1-d5)[2] | ≥95%[6] |
| Solubility | DMSO: 0.33 mg/mL[2] | DMSO: 0.33 mg/mL[6] |
| Lambda Max (λmax) | 254 nm[2] | 254 nm[6] |
| Primary Application | Internal standard for quantification of Ganciclovir by GC- or LC-MS.[2] | Antiviral medication for Cytomegalovirus (CMV) infections.[5] |
Mechanism of Action of Ganciclovir
This compound follows the same biological pathway as Ganciclovir. As a prodrug, Ganciclovir requires phosphorylation to become active. This process is initiated by a viral-encoded protein kinase in Cytomegalovirus (CMV)-infected cells, followed by further phosphorylation by cellular kinases. The resulting Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, halting viral replication.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 1189966-73-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | C9H13N5O4 | CID 136219948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 1189966-73-1 | Simson Pharma Limited [simsonpharma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bdg.co.nz [bdg.co.nz]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ganciclovir in Human Plasma Using Ganciclovir-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiviral drug Ganciclovir in human plasma. The method utilizes Ganciclovir-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Ganciclovir concentrations.
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that is a potent antiviral agent against human cytomegalovirus (CMV) and other members of the Herpesviridae family.[1][2][3] It is widely used for the treatment and prevention of CMV infections in immunocompromised individuals, such as organ transplant recipients and patients with HIV/AIDS.[3] Ganciclovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1][2][3] Ganciclovir triphosphate then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.[1][3][4]
Given its therapeutic importance and potential for toxicity, accurate and reliable quantification of Ganciclovir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality data.[6][7][8]
This application note provides a detailed protocol for the quantification of Ganciclovir in human plasma using a simple protein precipitation extraction and a rapid LC-MS/MS method.
Experimental
Materials and Reagents
-
Ganciclovir and this compound reference standards were obtained from a certified supplier.
-
LC-MS/MS grade methanol, acetonitrile, and water were used.
-
Formic acid (analytical grade) was used for mobile phase preparation.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a reputable biobank.
Stock and Working Solutions
-
Ganciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ganciclovir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ganciclovir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.1 to 20 mg/L.[9][10] The this compound working solution is prepared by diluting the stock solution to a final concentration of 5 µg/L in the precipitation solvent (methanol with 1% formic acid).
Sample Preparation Protocol
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 50 µL of each sample in a microcentrifuge tube, add 150 µL of the this compound internal standard solution (in methanol with 1% formic acid).[11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[9]
Liquid Chromatography
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended for good separation and peak shape.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[12]
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes. A representative gradient is shown in Table 1.
-
Flow Rate: 0.350 mL/min.[12]
-
Column Temperature: 50°C.[12]
-
Injection Volume: 5 µL.
Table 1: Representative Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.1 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9][12]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The optimized MRM transitions for Ganciclovir and this compound are provided in Table 2.
-
Ion Source Parameters: Typical parameters include a spray voltage of 3500 V, a capillary temperature of 350°C, and optimized nebulizer and auxiliary gas flows.[10][12]
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ganciclovir | 256.1 | 152.0 | 12 |
| This compound | 261.1 | 152.0 | 12 |
Note: Collision energy may require optimization depending on the instrument used.
Results and Discussion
Method Performance
The performance of the LC-MS/MS method was evaluated through a validation study. The key performance characteristics are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Data compiled from representative studies.[9][11][13]
Visualizations
Ganciclovir Mechanism of Action
The following diagram illustrates the intracellular activation of Ganciclovir and its mechanism of action in inhibiting viral DNA synthesis.
Caption: Intracellular activation and mechanism of action of Ganciclovir.
Experimental Workflow
The diagram below outlines the major steps involved in the quantification of Ganciclovir from plasma samples using this LC-MS/MS method.
Caption: LC-MS/MS experimental workflow for Ganciclovir quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of Ganciclovir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to a high-throughput and accurate workflow. This method is well-suited for a variety of research applications, including pharmacokinetic analysis and therapeutic drug monitoring of Ganciclovir.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 5. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Ganciclovir in Human Plasma and Serum using Ganciclovir-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Ganciclovir in human plasma and serum using Ganciclovir-d5 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. Two common sample preparation techniques, protein precipitation and solid-phase extraction, are described. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Ganciclovir is an antiviral medication primarily used to treat and prevent cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Accurate quantification of Ganciclovir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure optimal efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2] This document outlines a validated LC-MS/MS method for the determination of Ganciclovir in human plasma and serum.
Experimental
Materials and Reagents
-
Ganciclovir analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma and serum (drug-free)
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
-
Trichloroacetic acid (TCA) or perchloric acid (for protein precipitation)
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
An analytical column, such as a C18 or phenyl column.
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Ganciclovir Stock Solution: Accurately weigh and dissolve an appropriate amount of Ganciclovir in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.[1]
-
This compound (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mg/mL.[1]
Working Solutions
-
Prepare working solutions of Ganciclovir for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of this compound (IS) by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10,000 ng/mL.[3]
Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma or serum with the appropriate Ganciclovir working solutions to achieve a concentration range of 40-12000 ng/mL.[4][5]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. For example, 120 ng/mL (low), 1800 ng/mL (medium), and 9000 ng/mL (high).[1]
Sample Preparation
Two common methods for sample preparation are detailed below. The choice of method may depend on the required sensitivity, sample cleanliness, and available resources.
Method 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 10 µL of serum or plasma sample, add 500 µL of a precipitation reagent (e.g., 10% trichloroacetic acid or methanol) containing the this compound internal standard.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 11,000 x g for 5 minutes.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
To 250 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex.[3]
-
Add 200 µL of 2% orthophosphoric acid and vortex.[3]
-
Condition a mixed-mode cation exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol containing 5% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | Agilent XDB-Phenyl, 4.6 x 75 mm[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in 0.3% Formic Acid[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient | 35% B isocratic[4][5] |
| Flow Rate | 0.60 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes[4][5] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See Table 1 |
| Curtain Gas | Optimized for instrument |
| Collision Energy (CE) | Optimized for each transition |
| Capillary Temperature | 350°C[7] |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ganciclovir | 256.1 | 152.1[8] |
| This compound | 261.1 | 152.1[8] |
Data Analysis and Quantification
The concentration of Ganciclovir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ganciclovir in the QC and unknown samples is then interpolated from this calibration curve.
Method Validation Data
The following tables summarize typical validation parameters for this method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ganciclovir | 40 - 12,000[4][5] | > 0.99[4][5] |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Low | 121.04[1] | < 15 | < 15 | 85 - 115 |
| Medium | 1806.56[1] | < 15 | < 15 | 85 - 115 |
| High | 9041.88[1] | < 15 | < 15 | 85 - 115 |
Table 4: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Ganciclovir | 40.41[9] |
Stability
Ganciclovir is stable in plasma for at least 5 hours at room temperature and for at least six months when stored at -20°C.[10] Stock solutions of Ganciclovir are stable for at least one month when stored at 4°C.[10]
Visualizations
Caption: Experimental workflow for the quantification of Ganciclovir.
Caption: Logical relationship for accurate quantification.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. research.rug.nl [research.rug.nl]
- 7. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. biomedres.us [biomedres.us]
Application Notes and Protocols for In Vitro Antiviral Assays Using Ganciclovir and Ganciclovir-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, which is a potent inhibitor of human herpesviruses, particularly Human Cytomegalovirus (HCMV).[1] It is widely used in the treatment and prevention of CMV infections, especially in immunocompromised individuals.[1][2] Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-encoded protein kinase (UL97 in HCMV), ensuring selectivity for virus-infected cells.[2][3] The active Ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[2]
Ganciclovir-d5 is a deuterated analog of Ganciclovir. In the context of in vitro antiviral assays, this compound is not used as the antiviral agent itself. Instead, it serves as an essential internal standard for the accurate quantification of Ganciclovir in biological and experimental samples using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the non-labeled Ganciclovir, enabling precise measurement of the active drug's concentration.
These application notes provide detailed protocols for two common in vitro assays to determine the antiviral activity of Ganciclovir against HCMV: the Plaque Reduction Assay and a qPCR-based Viral Load Reduction Assay.
Data Presentation
Table 1: In Vitro Antiviral Activity of Ganciclovir against Human Cytomegalovirus (HCMV) Strains
| HCMV Strain | Assay Type | Cell Line | EC50 (µM) | Reference |
| AD169 | Plaque Reduction | Human Fibroblasts | 1.7 - 2.8 | [4] |
| Clinical Isolates (Ganciclovir-sensitive) | Plaque Reduction | Human Fibroblasts | 2.80 (average) | [4] |
| Ganciclovir-resistant Isolate | Plaque Reduction | Human Fibroblasts | > 12 | [4] |
| AD169 | Flow Cytometry | Human Fibroblasts | 1.7 | |
| Clinical Isolates (Ganciclovir-sensitive) | Flow Cytometry | Human Fibroblasts | 3.79 (average) | [4] |
| Ganciclovir-resistant Isolate | Flow Cytometry | Human Fibroblasts | > 96 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of the viral replication.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the susceptibility of viruses to antiviral drugs. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell lines
-
Human Cytomegalovirus (HCMV) stock
-
Ganciclovir
-
This compound (for analytical validation if required)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HFFs into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Ganciclovir in cell culture medium. A typical concentration range to test would be 0.1 to 100 µM.
-
Virus Infection: On the day of the experiment, remove the culture medium from the confluent cell monolayers. Infect the cells with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well in the virus control wells. Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared Ganciclovir dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each Ganciclovir concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
qPCR-based Viral Load Reduction Assay
This assay measures the inhibition of viral DNA replication by quantifying the amount of viral DNA in the supernatant or cell lysate of infected cultures using quantitative polymerase chain reaction (qPCR).
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell lines
-
Human Cytomegalovirus (HCMV) stock
-
Ganciclovir
-
This compound (for analytical validation if required)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DNA extraction kit
-
qPCR primers and probe specific for a conserved region of the HCMV genome (e.g., UL54)
-
qPCR master mix
-
qPCR instrument
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Infection: Seed HFFs in a 96-well plate and infect with HCMV as described in the Plaque Reduction Assay protocol.
-
Drug Treatment: After viral adsorption, add serial dilutions of Ganciclovir to the infected cells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.
-
Sample Collection: After the incubation period, collect the cell culture supernatant or lyse the cells to release the viral DNA.
-
DNA Extraction: Extract the viral DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis:
-
Set up the qPCR reaction by mixing the extracted DNA, HCMV-specific primers and probe, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a standard curve of known HCMV DNA concentrations to quantify the viral load in each sample.
-
-
Data Analysis:
-
Determine the viral DNA copy number in each well from the standard curve.
-
Calculate the percentage of viral load reduction for each Ganciclovir concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of reduction against the drug concentration.
-
Role of this compound in Analytical Methods
For studies requiring the precise measurement of Ganciclovir concentrations, such as pharmacokinetic analyses of the in vitro assays, this compound is used as an internal standard in LC-MS methods.
Protocol Outline for Ganciclovir Quantification:
-
Sample Preparation: To a known volume of the experimental sample (e.g., cell culture supernatant or lysate), add a known amount of this compound solution.
-
Extraction: Perform a protein precipitation or solid-phase extraction to clean up the sample.
-
LC-MS Analysis: Inject the extracted sample into an LC-MS system. The chromatographic separation will resolve Ganciclovir and this compound, and the mass spectrometer will detect them based on their different masses.
-
Quantification: The ratio of the peak area of Ganciclovir to the peak area of this compound is used to calculate the concentration of Ganciclovir in the original sample. This method corrects for any sample loss during preparation and variability in the instrument response.
Mandatory Visualization
Caption: Mechanism of action of Ganciclovir in a virus-infected host cell.
Caption: Experimental workflow for the Ganciclovir Plaque Reduction Assay.
References
Application Note: Quantitative Analysis of Ganciclovir in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of ganciclovir in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs Ganciclovir-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Ganciclovir is a potent antiviral drug primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients.[1] Monitoring the concentration of ganciclovir is crucial to ensure therapeutic efficacy while minimizing dose-related toxicities. This application note details a robust LC-MS/MS method for the determination of ganciclovir in urine. The use of a stable isotope-labeled internal standard, this compound, compensates for variability during sample preparation and instrumental analysis, leading to highly reliable quantification.[2][3]
Experimental Protocols
Materials and Reagents
-
Standards: Ganciclovir and this compound reference standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).[4]
-
Matrix: Blank human urine, screened to be free of ganciclovir and potential interferences.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ganciclovir in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard) in methanol.[5]
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the ganciclovir stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare an internal standard (IS) working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.
-
Sample Preparation
The sample preparation procedure involves a simple "dilute-and-shoot" approach.
-
Allow urine samples, calibrators, and QCs to thaw to room temperature and vortex to mix.
-
Pipette 50 µL of each urine sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (100 ng/mL this compound) to all tubes.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet any particulates.[5]
-
Transfer the supernatant to HPLC vials for analysis.
Caption: Workflow for urine sample preparation.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B, and re-equilibrate for 1.5 min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key Parameters: Optimize parameters such as collision energy (CE) and declustering potential (DP) for maximum signal intensity for both analyte and IS.
-
Caption: Logical flow of the LC-MS/MS analysis.
Method Validation and Performance
The analytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and sensitivity.[2][8]
Linearity and Sensitivity
The method demonstrated excellent linearity over the specified concentration range.
| Parameter | Result |
| Linearity Range | 0.1 µg/mL to 120 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.995[9] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Weighting | 1/x² |
Accuracy and Precision
The accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 0.3 | < 7.0% | < 8.0% | -3.0% to 5.0% |
| Mid QC | 5.0 | < 5.0% | < 6.5% | -2.5% to 4.0% |
| High QC | 80.0 | < 4.5% | < 6.0% | -2.0% to 3.5% |
Data presented are representative values based on typical method performance.[7][8]
Data Presentation and Analysis
The concentration of ganciclovir in the unknown urine samples is determined by using the calibration curve. The curve is constructed by plotting the peak area ratio of ganciclovir to the this compound internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is applied to determine the best fit.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of ganciclovir in human urine. The "dilute-and-shoot" sample preparation is efficient and minimizes potential analyte loss. The use of a deuterated internal standard (this compound) ensures high accuracy and reproducibility. The method is highly sensitive and selective, making it well-suited for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. researchgate.net [researchgate.net]
Ganciclovir-d5 for Pharmacokinetic Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting pharmacokinetic (PK) studies of Ganciclovir in animal models, with a specific focus on the use of Ganciclovir-d5 as an internal standard for bioanalytical quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ganciclovir is a potent antiviral drug primarily used for the treatment and prevention of cytomegalovirus (CMV) infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3] Pharmacokinetic studies in animal models are a cornerstone of preclinical drug development, providing essential data on absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]
These notes provide a comprehensive guide for researchers, outlining the necessary protocols for in-life studies in rodents, bioanalytical sample analysis, and data interpretation.
Experimental Protocols
Animal Models and Husbandry
The most commonly used animal models for Ganciclovir pharmacokinetic studies are rats (Sprague-Dawley) and mice (OF1, Crl:CD-1).[5][6]
-
Species: Male Sprague-Dawley rats (250-300 g) or male OF1 mice (25-30 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dose Preparation and Administration
Ganciclovir is typically administered intravenously (IV) or intraperitoneally (IP).[5]
-
Dose Formulation: Ganciclovir can be dissolved in sterile 0.9% saline or 5% glucose serum to the desired concentration (e.g., 5 mg/mL).[7] The formulation should be prepared fresh on the day of dosing.
-
Dose Administration:
Blood Sample Collection
Serial blood samples are collected to characterize the plasma concentration-time profile of Ganciclovir.
-
Sampling Sites:
-
Rats: Jugular vein or saphenous vein.
-
Mice: Saphenous vein or cardiac puncture for terminal collection.
-
-
Sampling Time Points: A typical sampling schedule for an IV dose would be pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
Sample Collection:
-
Collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood samples at 4°C (e.g., 3,000 x g for 10 minutes) to separate the plasma.[4][7]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification
The quantification of Ganciclovir in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Ganciclovir and this compound in a suitable solvent like methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[10]
-
Working Solutions: Prepare serial dilutions of the Ganciclovir stock solution in 50% acetonitrile to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) in the same diluent.
Sample Preparation
Protein precipitation is a common and efficient method for extracting Ganciclovir from plasma.[4]
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Ganciclovir and this compound should be optimized.
-
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of Ganciclovir in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Rat | IV | 2.5 | - | - | - | 72 ± 9 | [8] |
| Mouse (Adult) | IP | 50 (twice daily) | - | 1 | - | - | [5] |
| Mouse (Newborn) | IP | 50 (twice daily) | - | 2 | - | - | [5] |
| Horse | IV | 2.5 | - | - | - | 72 ± 9 | [8] |
| Horse | Oral (Valganciclovir) | 1800 mg/horse | 0.58 ± 0.37 | - | - | - | [8] |
Note: This table is a summary of available data and may not be exhaustive. "-" indicates data not reported in the cited source.
Visualizations
Caption: Experimental workflow for a Ganciclovir pharmacokinetic study.
Caption: Bioanalytical sample preparation workflow.
Caption: Ganciclovir mechanism of action and metabolic activation pathway.
Conclusion
The protocols and application notes presented here provide a robust framework for conducting pharmacokinetic studies of Ganciclovir in animal models. The use of this compound as an internal standard in conjunction with LC-MS/MS analysis is critical for obtaining high-quality, reliable data. This information is invaluable for the preclinical assessment of Ganciclovir and its prodrugs, ultimately contributing to the development of safer and more effective antiviral therapies.
References
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. A Systematic Review of the Clinical Pharmacokinetics, Pharmacodynamics and Toxicodynamics of Ganciclovir/Valganciclovir in Allogeneic Haematopoietic Stem Cell Transplant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ganciclovir in Cell Culture and the Role of Ganciclovir-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Ganciclovir in cell culture-based assays, with a specific focus on its application in antiviral research and suicide gene therapy. Furthermore, the distinct role of Ganciclovir-d5 as an internal standard for quantitative analysis is elucidated.
Introduction
Ganciclovir (GCV) is a synthetic nucleoside analogue of 2'-deoxyguanosine renowned for its potent activity against viruses in the herpes family, particularly human cytomegalovirus (CMV).[1][2] Its utility extends to cancer research as a prodrug in suicide gene therapy systems.[3][4] this compound, a deuterated form of the molecule, is not used as a therapeutic agent but is essential as an internal standard for the accurate quantification of Ganciclovir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]
Mechanism of Action
Ganciclovir is a prodrug, meaning it requires intracellular conversion to its active form, Ganciclovir triphosphate (GCV-TP).[9] This process is highly efficient in virus-infected cells.
-
Initial Phosphorylation: In cells infected with viruses like CMV or Herpes Simplex Virus (HSV), viral kinases (e.g., UL97 in CMV, thymidine kinase [TK] in HSV) phosphorylate Ganciclovir to Ganciclovir monophosphate.[2][9] This step is the basis for its selective toxicity, as viral kinases are much more efficient at this conversion than host cell kinases.
-
Further Phosphorylation: Cellular kinases then convert the monophosphate form into Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[1][2]
-
Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of viral DNA polymerase.[9] It gets incorporated into the growing viral DNA strand, causing premature chain termination and halting viral replication.[2][4][9] This ultimately leads to apoptosis in the infected cell.[4][10]
Quantitative Data Summary
The effective concentration of Ganciclovir varies significantly depending on the cell line, the virus being targeted, and the specific assay. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line / Virus | Value | Reference |
| EC50 | Herpes Simplex Virus-2 (HSV-2) in E6SM cells | 1.2 nM | [10] |
| IC50 | Human OST TK- cells (expressing HSV1 TK) | 0.0019 µM (1.9 nM) | [10] |
| MIC | HSV-2 G in HEL cells | 0.0064 µM (6.4 nM) | [10] |
| IC50 | Feline herpesvirus type-1 (cell-free assay) | 5.2 µM | [10] |
| IC50 | Human Adenovirus Type 5 (Ad5) | 47 µM | [11][12] |
| IC50 | Human Adenovirus Type 8 (Ad8) | 26 µM | [11][12] |
| IC50 | Lymphoblastoid Cells | ~20 mg/L (~78 µM) | [13] |
| Cytotoxicity | Human Corneal Endothelial Cells (HCECs) | ≥5 mg/ml causes significant reduction in viability | [14] |
| Effective Dose | Rh30TK Rhabdomyosarcoma Cells | 0.1 µg/ml eliminates virtually all HSV-TK+ cells in 6 days | [15] |
| CC50 | Mammalian Cell Proliferation | 30 to 725 µg/mL (118 to 2840 µM) | [16] |
| CC50 | Bone Marrow Progenitor Cells | 0.028 to 0.7 µg/mL (0.1 to 2.7 µM) | [16] |
Experimental Protocols
Protocol 1: Antiviral Activity Assessment by Plaque Reduction Assay
This protocol determines the concentration of Ganciclovir required to inhibit virus-induced cell death, measured by the reduction in plaque formation.
Materials:
-
Host cell line permissive to the virus of interest (e.g., MRC-5 for HCMV)
-
Complete cell culture medium
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Ganciclovir stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Overlay medium (e.g., 1.2% Methylcellulose in 2X MEM)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.
-
Virus Infection: The following day, remove the culture medium. Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 well-defined plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Ganciclovir Treatment: Prepare serial dilutions of Ganciclovir in the overlay medium. Concentrations should bracket the expected IC50 value. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add 2 mL of the Ganciclovir-containing overlay medium (or control overlay) to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to develop (typically 5-14 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, remove the overlay medium. Fix the cells with 10% formalin for 30 minutes. Remove formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Ganciclovir concentration relative to the virus control. Determine the IC50 value using appropriate software.
Protocol 2: In Vitro Suicide Gene Therapy (HSV-TK/GCV) Efficacy Assay
This protocol assesses the selective killing of cancer cells engineered to express the Herpes Simplex Virus thymidine kinase (HSV-TK) gene when treated with Ganciclovir.[3][17]
Materials:
-
Cancer cell line expressing HSV-TK (e.g., SW1990/TK)
-
Parental (wild-type) cancer cell line as a control
-
Complete cell culture medium
-
Ganciclovir stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CCK-8, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the HSV-TK expressing cells and the wild-type control cells into separate wells of a 96-well plate at a density of 2x10⁴ cells/well.[10] Incubate for 12-24 hours to allow for cell attachment.
-
Ganciclovir Treatment: Prepare serial dilutions of Ganciclovir in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Ganciclovir dilutions. Include a "no drug" control for both cell lines.
-
Incubation: Incubate the plates for a defined period (e.g., 48-96 hours) at 37°C, 5% CO₂.
-
Cell Viability Assessment: After incubation, assess cell viability according to the manufacturer's instructions for your chosen assay (e.g., add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the "no drug" control wells to calculate the percentage of cell viability for each concentration. Plot the results for both cell lines to demonstrate the selective cytotoxic effect of Ganciclovir on the HSV-TK expressing cells.
Protocol 3: Sample Preparation for Ganciclovir Quantification using this compound
This protocol describes the preparation of cell culture supernatant or cell lysate for quantifying Ganciclovir concentration via LC-MS/MS, using this compound as an internal standard.
Materials:
-
Cell culture supernatant or cell lysate samples
-
This compound internal standard solution of known concentration
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Sample Collection: Collect 100 µL of the cell culture supernatant or prepared cell lysate into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the this compound internal standard solution to the sample.[7]
-
Protein Precipitation: Add 750 µL of a cold protein precipitation solution (e.g., ACN:MeOH 420:80 v/v) to the sample.[5]
-
Vortex and Incubate: Vortex the sample vigorously for 30 seconds to ensure thorough mixing. Incubate at -20°C for at least 30 minutes to facilitate complete protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Ganciclovir is quantified by comparing its peak area to the peak area of the this compound internal standard, using a standard curve prepared in a similar matrix.
-
Example Mass Transitions: Ganciclovir [M+H]+: 256.1 -> 152.1; this compound [M+H]+: 261.1 -> 152.1.[5]
-
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. invivogen.com [invivogen.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Activity of ganciclovir against human adenovirus type-5 infection in cell culture and cotton rat eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Ganciclovir Against Human Adenovirus Type-5 Infection in Cell Culture and Cotton Rat Eyes [scite.ai]
- 13. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays with Ganciclovir-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays relevant to the antiviral drug Ganciclovir: a cell-based assay for identifying novel anti-cytomegalovirus (CMV) compounds and a biochemical assay designed to find inhibitors of CMV DNA polymerase. Ganciclovir-d5 is utilized as a key reagent for quantification and as a reference compound.
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, which is a cornerstone in the treatment of infections caused by members of the Herpesviridae family, particularly human cytomegalovirus (HCMV).[1][2] Its mechanism of action relies on its conversion to Ganciclovir triphosphate by viral and cellular kinases.[1][3][4] This active form then competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA replication.[1][3][4] The development of high-throughput screening assays is crucial for the discovery of new antiviral agents that may overcome the limitations of current therapies, such as the emergence of drug-resistant viral strains.
This compound, a deuterated analog of Ganciclovir, serves as an excellent internal standard for quantification in mass spectrometry-based assays due to its similar physicochemical properties to the parent drug and its distinct mass. This allows for precise and accurate measurement of Ganciclovir levels in various biological matrices.
Signaling Pathway of Ganciclovir Action
Ganciclovir's antiviral activity is initiated by its phosphorylation to Ganciclovir monophosphate, a step preferentially catalyzed by a viral-encoded protein kinase (UL97 in HCMV), thus ensuring its activation primarily within infected cells. Cellular kinases subsequently catalyze the formation of Ganciclovir diphosphate and the active Ganciclovir triphosphate. Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, leading to the cessation of viral DNA elongation and, consequently, inhibition of viral replication.
Caption: Mechanism of action of Ganciclovir in a CMV-infected host cell.
Application Note 1: Cell-Based HTS Assay for Anti-CMV Compounds
This protocol describes a high-throughput cell-based assay to screen for compounds that inhibit human cytomegalovirus (HCMV) replication. The assay utilizes a recombinant HCMV strain expressing a reporter gene (e.g., luciferase or green fluorescent protein) to quantify viral replication in a 96- or 384-well format. Ganciclovir is used as a positive control for inhibition, and this compound is employed for quantifying intracellular drug levels in hit validation studies.
Experimental Protocol
1. Materials and Reagents:
-
Human foreskin fibroblasts (HFFs) or other permissive cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Recombinant HCMV expressing a reporter gene (e.g., HCMV-luciferase)
-
Test compounds library (dissolved in DMSO)
-
Ganciclovir (positive control)
-
This compound (for quantitative analysis)
-
Luciferase assay reagent
-
96- or 384-well white, clear-bottom tissue culture plates
-
Luminometer
2. Assay Workflow:
Caption: Workflow for the cell-based HTS assay for anti-CMV compounds.
3. Detailed Methodology:
-
Cell Plating: Seed HFFs into 96- or 384-well plates at a density that will result in a confluent monolayer at the time of infection. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add test compounds and Ganciclovir (as a positive control) to the cell plates at desired concentrations. Typically, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity.
-
Viral Infection: Infect the cells with the HCMV-luciferase reporter virus at a multiplicity of infection (MOI) that yields a robust reporter signal.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and reporter gene expression.
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the luminescence signal in the treated wells to the untreated (virus only) and mock-infected controls.
4. Hit Confirmation and Secondary Assays:
-
IC50 Determination: Compounds showing significant inhibition are further tested in dose-response experiments to determine their 50% inhibitory concentration (IC50).
-
Cytotoxicity Assay: Assess the cytotoxicity of active compounds on uninfected cells to determine the therapeutic index.
-
Intracellular this compound Quantification: For mechanistic studies or to validate the assay with a known inhibitor, intracellular concentrations of Ganciclovir can be quantified. Treat cells with this compound, lyse the cells, and analyze the lysate using a validated LC-MS/MS method.
Quantitative Data
The following table shows representative IC50 values for Ganciclovir against different strains of HCMV, which can be used as a benchmark for new compounds identified in the screen.
| CMV Strain | Assay Type | IC50 (µM) | Reference |
| AD169 | Plaque Reduction | 3.50 | [1] |
| AD169 | Flow Cytometry | 1.7 | [1] |
| Clinical Isolates (mean) | Plaque Reduction | 1.7 | [2] |
| Ganciclovir-sensitive clinical isolates (mean) | Flow Cytometry | 4.32 | [3] |
Application Note 2: Biochemical HTS Assay for CMV DNA Polymerase Inhibitors
This protocol outlines a fluorescence polarization (FP)-based high-throughput assay to identify inhibitors of CMV DNA polymerase. The assay measures the binding of a fluorescently labeled DNA primer to the viral polymerase. Test compounds that inhibit this interaction will result in a decrease in the FP signal. Ganciclovir triphosphate (the active form) can be used as a reference inhibitor. This compound triphosphate could be synthesized and used in a competitive binding assay with subsequent LC-MS/MS readout for hit validation.
Experimental Protocol
1. Materials and Reagents:
-
Recombinant purified CMV DNA polymerase (UL54/UL44 complex)
-
Fluorescently labeled (e.g., FAM) DNA primer-template substrate
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compounds library (dissolved in DMSO)
-
Ganciclovir triphosphate (positive control)
-
This compound triphosphate (for competitive binding validation)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
2. Assay Workflow:
Caption: Workflow for the fluorescence polarization-based HTS assay for CMV DNA polymerase inhibitors.
3. Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent DNA probe, CMV DNA polymerase, and test compounds in the assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add the fluorescent DNA probe and the test compounds.
-
Enzyme Addition: Initiate the binding reaction by adding the CMV DNA polymerase to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: A decrease in the FP signal indicates that the test compound has inhibited the binding of the fluorescent DNA probe to the polymerase.
4. Hit Validation with this compound:
-
Competitive Binding Assay: Validate hits using a competitive binding assay with this compound triphosphate. Incubate the polymerase with the hit compound and this compound triphosphate.
-
LC-MS/MS Quantification: Separate the bound and unbound this compound triphosphate (e.g., by size-exclusion chromatography or filter binding) and quantify the amount of bound ligand using a validated LC-MS/MS method. A reduction in bound this compound triphosphate in the presence of the hit compound confirms competitive inhibition.
Quantitative Data for LC-MS/MS Analysis
The following table provides typical mass spectrometry parameters for the detection of Ganciclovir and its deuterated analog, which are essential for developing a quantitative hit validation assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ganciclovir | 256.1 | 152.1 | [5][6] |
| This compound | 261.1 | 152.1 | [5][6] |
Note: The optimal collision energy and other mass spectrometer settings should be determined empirically.
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the discovery and characterization of novel antiviral compounds targeting CMV. The cell-based assay offers the advantage of screening in a physiologically relevant context, while the biochemical assay allows for the direct targeting of the viral DNA polymerase. The use of this compound as an internal standard and a competitive ligand is critical for the accurate quantification and validation of potential inhibitors. These protocols can be adapted and optimized to suit specific laboratory equipment and research needs, ultimately accelerating the development of new therapies for CMV infections.
References
- 1. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Overcoming matrix effects in Ganciclovir-d5 LC-MS/MS analysis
Welcome to the technical support center for Ganciclovir LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Ganciclovir-d5 internal standard signal is low, inconsistent, or suppressed. What are the likely causes and solutions?
A: An inconsistent or suppressed signal for your deuterated internal standard (IS), this compound, is a classic indicator of matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, serum) interfere with the ionization of your analyte and IS in the mass spectrometer source.[1][2] Phospholipids are common culprits in biological samples.
While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience similar suppression as the analyte, thereby providing correction, severe or variable suppression can still compromise assay accuracy and precision.[3]
Solutions:
The primary goal is to reduce the amount of interfering matrix components reaching the detector or to chromatographically separate them from your analyte and IS.
-
1. Enhance Sample Preparation: The cleaner the sample extract, the lower the matrix effect. While simple protein precipitation (PPT) is fast, it often leaves behind significant amounts of phospholipids and other interferences.[4] Consider more rigorous extraction techniques.[5]
-
2. Optimize Chromatography: If cleaner extraction is insufficient, improving chromatographic separation is the next step. The goal is to ensure Ganciclovir and this compound elute in a region free from interfering matrix components.
Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation methods for plasma samples. Solid-Phase Extraction (SPE) generally offers the most significant reduction in matrix effects.[5][6]
| Technique | Typical Analyte Recovery (%) | Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90% | 40-60% (Significant Suppression) | Fast, simple, inexpensive[7] | High level of residual matrix components[4] |
| Liquid-Liquid Extraction (LLE) | 78-95%[8] | 80-95% (Mild Suppression) | Good removal of salts and polar interferences | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | >90%[5] | 95-105% (Minimal Effect) | Excellent removal of interferences, high concentration factor[6] | More time-consuming and costly than PPT[9] |
*Matrix Effect (%) is calculated as (Peak area in post-spiked matrix extract / Peak area in neat solution) x 100. A value <100% indicates ion suppression.
Experimental Protocols
This protocol is adapted for a mixed-mode cation exchange cartridge, which is effective for polar compounds like Ganciclovir.[6]
-
Sample Pre-treatment: To 250 µL of plasma, add 25 µL of this compound working solution and 200 µL of 2% orthophosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a Strata™-X-C (30 mg/mL) cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 2% orthophosphoric acid, followed by 1.0 mL of methanol.
-
Elution: Elute the analyte and IS with 1.0 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Using a divert valve is highly recommended to prevent salts and highly polar matrix components from entering the mass spectrometer source.
-
Initial Elution: For the first 0.5 minutes of the chromatographic run (while unretained components elute), direct the column flow to waste.
-
Analyte Elution: Switch the valve to direct the flow to the MS source just before the Ganciclovir peak elutes (e.g., at 0.6 minutes).[9]
-
Column Wash: After the analyte has eluted (e.g., at 2.0 minutes), switch the valve back to direct the flow to waste for the remainder of the run to wash the column without contaminating the source.
Troubleshooting Workflow: Inconsistent IS Signal
Q2: My calibration curve is non-linear, especially at the low end. Could this be a matrix effect?
A: Yes, non-linearity, particularly at the Lower Limit of Quantitation (LLOQ), can be caused by matrix effects.[10] If the matrix effect is not consistent across the concentration range, it can disproportionately affect the signal at lower concentrations, leading to a poor fit for the calibration curve. Another common cause is competition for ionization at higher concentrations, where the analyte and internal standard signals can suppress each other.[10]
Solution: Use Matrix-Matched Calibrators
The most effective way to combat this is to prepare your calibration standards and quality controls (QCs) in the same biological matrix as your samples (e.g., blank human plasma). This ensures that the standards, QCs, and unknown samples experience similar ionization suppression or enhancement, improving accuracy and linearity.
Protocol 3: Preparation of a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Source a pool of blank, drug-free plasma (or the specific matrix you are using).
-
Prepare Spiking Solutions: Create a series of Ganciclovir working solutions in a solvent like methanol or 50% acetonitrile at concentrations 20-50 times higher than your final desired concentrations.[6][11]
-
Spike the Matrix: Add a small volume (e.g., 5-10 µL) of each working solution to a larger volume of the blank matrix (e.g., 90-95 µL) to create each calibrator level. This minimizes the amount of organic solvent in the final standard.
-
Process as Samples: Extract these newly prepared matrix-matched calibrators using the exact same procedure (including addition of this compound IS) as your unknown samples.
Workflow: Matrix-Matched Calibration
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern?
A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[12] It is a major concern in LC-MS/MS because it can directly impact the accuracy, precision, and sensitivity of the quantitative method.[1]
Q2: How do I quantitatively measure the matrix effect in my assay?
The standard approach is the post-extraction addition method .[12][13] This method allows you to isolate the effect of the matrix on the MS signal by comparing the response of an analyte in a clean solution versus its response in a matrix extract.
Protocol 4: Quantitative Assessment of Matrix Effect
You will prepare three sets of samples at low and high concentration levels:
-
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
-
Set B (Post-Spike Extract): Blank matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.
-
Set C (Pre-Spike Extract): Analyte and IS are spiked into the blank matrix before extraction (this is your standard QC sample).
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100%
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
This is the most critical value. A value close to 1.0 (ideally 0.85-1.15) indicates that the IS effectively compensates for the matrix effect.
-
Example Matrix Effect Calculation
| Sample Set | Description | Ganciclovir Area | This compound Area |
| Set A | Neat Solution | 2,000,000 | 2,200,000 |
| Set B | Post-Spike Extract | 1,200,000 | 1,350,000 |
-
Ganciclovir MF: 1,200,000 / 2,000,000 = 0.60 (40% suppression)
-
This compound MF: 1,350,000 / 2,200,000 = 0.61 (39% suppression)
-
IS-Normalized MF: 0.60 / 0.61 = 0.98 (Excellent compensation)
Diagram: Assessing Matrix Effects
Q3: Why is a deuterated internal standard like this compound superior to a structural analog?
A stable isotope-labeled (SIL) internal standard like this compound is the gold standard for LC-MS/MS. Because it is chemically identical to the analyte, it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] This means it co-elutes with Ganciclovir and is affected by matrix interferences in nearly the exact same way, providing the most accurate correction for signal variability. A structural analog may elute at a slightly different time and have a different ionization efficiency, making it less effective at compensating for matrix effects.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive method for the quantification of ganciclovir in plasma using liquid chromatography/selected reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ganciclovir-d5 Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Ganciclovir-d5 from various tissue samples for bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent methods for extracting this compound and other small molecule drugs from tissue homogenates are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and to a lesser extent, Liquid-Liquid Extraction (LLE). The choice of method depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique being used (e.g., LC-MS/MS).
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1] Because it is chemically almost identical to the analyte (Ganciclovir), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1] This allows for more accurate and precise quantification by correcting for variations that may occur during sample preparation and analysis.[2]
Q3: What are the critical first steps in tissue sample preparation before extraction?
A3: The initial and most critical step is the efficient homogenization of the tissue. This process breaks down the tissue structure and releases the analyte into a liquid matrix, making it accessible for extraction. The choice of homogenization technique can significantly impact the final recovery.
Q4: How do I choose the right homogenization technique for my tissue sample?
A4: The optimal homogenization technique depends on the tissue's toughness and composition. Mechanical methods like bead beating and rotor-stator homogenization are effective for many tissues. For tougher tissues like lung and heart, a combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization may be necessary for complete disruption.
Troubleshooting Guide
Low or Inconsistent Recovery of this compound
Problem: You are observing low and/or variable recovery of this compound in your tissue samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is thoroughly homogenized. Visually inspect for any remaining solid particles. - For tough tissues (e.g., lung, heart), consider enzymatic digestion prior to mechanical homogenization. - Optimize the homogenization parameters (e.g., bead type, speed, duration). |
| Inefficient Extraction Method | - Protein Precipitation (PPT): While simple, PPT may result in lower recovery for some analytes due to co-precipitation. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the homogenate. Acetonitrile is often more effective at precipitating proteins. - Solid-Phase Extraction (SPE): This method generally provides higher and more consistent recovery with cleaner extracts. Ensure the SPE cartridge type (e.g., mixed-mode cation exchange) is appropriate for Ganciclovir's chemical properties. Optimize the wash and elution steps to minimize analyte loss and maximize recovery.[3] |
| Analyte Adsorption | - Ganciclovir, being a polar molecule, can adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help minimize this issue. - Ensure that any evaporation steps are not to complete dryness, as this can make reconstitution difficult and lead to loss of analyte on the tube surface. |
| Matrix Effects | - Tissue matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and apparent low recovery.[4] - SPE is generally more effective at removing interfering matrix components than PPT.[5] - If matrix effects are suspected, they can be quantitatively assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. |
| pH of Extraction Solvent | - The pH of the extraction solvent can influence the ionization state of Ganciclovir and its solubility. Experiment with different pH values to find the optimal condition for extraction. |
Experimental Protocols
Detailed Methodology: Tissue Homogenization
-
Preparation: Accurately weigh the frozen tissue sample.
-
Homogenization Buffer: Add a suitable homogenization buffer (e.g., phosphate-buffered saline (PBS) or a specific lysis buffer) at a fixed ratio (e.g., 1:3 or 1:4 w/v).
-
Mechanical Homogenization (Bead Beater):
-
Place the tissue and buffer in a tube containing ceramic or steel beads.
-
Process in a bead beater instrument for a specified time and speed until a uniform homogenate is achieved.
-
-
Enzymatic Digestion (for tough tissues):
-
Prior to mechanical homogenization, incubate the tissue with an appropriate enzyme solution (e.g., collagenase for heart or lung tissue).
-
Follow the enzyme manufacturer's instructions for incubation time and temperature.
-
Proceed with mechanical homogenization.
-
Detailed Methodology: Protein Precipitation (PPT)
-
Spiking: To a known volume of tissue homogenate (e.g., 100 µL), add the this compound internal standard solution.
-
Precipitation: Add a cold organic solvent (e.g., acetonitrile) at a ratio of 3:1 or 4:1 (v/v) to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Detailed Methodology: Solid-Phase Extraction (SPE)
-
Homogenate Preparation: Prepare the tissue homogenate and spike with this compound as described for PPT. The homogenate may need to be clarified by centrifugation before loading onto the SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an equilibration buffer (e.g., water or a specific buffer as recommended by the manufacturer).
-
Sample Loading: Load the clarified tissue homogenate onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a specific wash solution to remove interfering matrix components. This step is crucial for obtaining a clean extract.
-
Elution: Elute the Ganciclovir and this compound from the cartridge using an appropriate elution solvent.
-
Final Preparation: The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Ganciclovir from Plasma (as a proxy for biological fluids)
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Ganciclovir | Human Plasma | >90% | [2] |
| Solid-Phase Extraction | Valganciclovir | Human Plasma | ~85% | [6] |
| Protein Precipitation | Ganciclovir | Human Plasma | Not specified, but method was successful | [7] |
Note: Specific recovery data for this compound from various tissues is limited in the public domain. The data from plasma provides a general indication of the efficiency of these methods.
Visualizations
References
- 1. research.rug.nl [research.rug.nl]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 7. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing signal suppression of Ganciclovir-d5 in complex matrices
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering signal suppression of Ganciclovir-d5 in complex biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it affect my this compound analysis?
A: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS). It occurs when co-eluting endogenous components from a complex matrix (like plasma or serum) interfere with the ionization of the target analyte (Ganciclovir) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This interference reduces the number of ions that reach the detector, leading to a weaker signal, which can compromise the sensitivity, accuracy, and precision of the assay.[1][2]
Q2: My this compound (Internal Standard) signal is low or variable. What are the common causes?
A: A low or variable signal for this compound, even though it's an internal standard, points directly to significant and inconsistent matrix effects. Common causes include:
-
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances, particularly phospholipids, from the biological matrix.[3]
-
High Matrix Component Concentration: Biological samples can contain high levels of salts, proteins, and lipids that compete with this compound for ionization.[1]
-
Co-elution of Interferences: If matrix components elute from the LC column at the same time as this compound, they will directly compete in the ionization process.[4]
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden drop in signal for all analytes.[5]
Q3: How can I quantitatively assess the matrix effect for my Ganciclovir assay?
A: The most established method is the post-extraction spike analysis.[3][6] This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent. The Matrix Factor (MF) is calculated, and an MF value less than 1 indicates ion suppression. A stable isotope-labeled internal standard like this compound is crucial to compensate for this effect, and the IS-normalized MF should be close to 1 for reliable quantification.[7]
Q4: What is the best sample preparation technique to minimize signal suppression for Ganciclovir?
A: The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): The simplest method, but often insufficient for removing phospholipids, a major cause of ion suppression.[1][3]
-
Liquid-Liquid Extraction (LLE): More effective than PPT at removing many interferences.[3]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, leading to the cleanest extracts and minimal signal suppression.[3][8] Mixed-mode cation exchange cartridges have been shown to be highly effective for extracting Ganciclovir from plasma.[7][8][9]
Q5: My results show poor precision and accuracy. Could this be related to signal suppression?
A: Yes, absolutely. Inconsistent or differential signal suppression between samples is a primary cause of poor precision and accuracy in bioanalytical methods.[1] If the matrix composition varies from sample to sample (e.g., normal vs. hyperlipidemic plasma), the degree of suppression can change, leading to unreliable results.[2][5] Using a stable isotope-labeled internal standard like this compound is designed to mitigate this, as it should experience the same degree of suppression as the analyte, thus maintaining a consistent analyte-to-IS ratio.[6] If problems persist, it indicates the matrix effect is too severe and requires improved sample cleanup.
Troubleshooting Guides
Guide 1: Diagnosing the Source and Timing of Signal Suppression
If you suspect signal suppression, the first step is to identify if and when it occurs during your chromatographic run. The post-column infusion experiment is a powerful qualitative tool for this diagnosis.[1][3]
Experimental Workflow: Post-Column Infusion
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]
- 6. research.rug.nl [research.rug.nl]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
Ganciclovir-d5 Standard Impurities: A Technical Support Center
Welcome to the technical support center for identifying and resolving impurities in Ganciclovir-d5 standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound standards?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities are substances that are formed during the synthesis of Ganciclovir and may include isomers like Isoganciclovir, as well as other related compounds such as Guanine, Bis Valine Ester, Methoxymethylguanine, and Monoacetoxyganciclovir.[2][3] Degradation products arise from the breakdown of this compound under various conditions like exposure to acid, base, oxidation, light, or heat.[4][5]
Q2: Why is it crucial to identify and quantify impurities in this compound?
A2: Impurity profiling is essential for ensuring the safety, therapeutic efficacy, and regulatory compliance of any pharmaceutical product.[1] For a deuterated standard like this compound, which is used as an internal standard for quantitative analysis, the presence of impurities can significantly impact the accuracy and reliability of pharmacokinetic and bioanalytical studies.[6][7]
Q3: What are the primary analytical techniques for identifying this compound impurities?
A3: The most common and effective analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection.[3][4][8] For more sensitive and specific identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[7][9] These methods allow for the separation, detection, and quantification of this compound and its various impurities.
Q4: Where can I obtain reference standards for known Ganciclovir impurities?
A4: Several pharmaceutical reference standard providers offer a range of Ganciclovir impurities that are compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specifications. These standards are crucial for method development, validation, and quality control.[1]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the analysis of this compound.
Issue 1: Unexpected Peaks in Your Chromatogram
Symptom: You observe one or more unexpected peaks in your HPLC or LC-MS chromatogram of a this compound standard.
Possible Causes and Solutions:
-
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. If peaks are observed, flush the system with an appropriate cleaning solution. Use fresh, high-purity solvents and meticulously clean all glassware.
-
-
Degradation of this compound: The standard may have degraded due to improper storage or handling. Ganciclovir is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5]
-
Solution: Prepare a fresh solution of the this compound standard and re-inject. Ensure the standard is stored under the recommended conditions (typically cool and dark).[10]
-
-
Presence of Known Impurities: The unexpected peaks could be known impurities that were not previously identified.
-
Solution: Compare the retention times of the unknown peaks with the retention times of known Ganciclovir impurities if reference standards are available. If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of known impurities.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The chromatographic peak for this compound or its impurities is not symmetrical.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of Ganciclovir, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[11]
-
Solution: Wash the column with a strong solvent. If the problem persists, it may be necessary to replace the column.
-
-
Co-elution with an Impurity: A shoulder on the main peak may indicate the presence of a closely eluting impurity.
-
Solution: Optimize the chromatographic method to improve resolution. This could involve changing the mobile phase composition, gradient profile, or using a different column.
-
Quantitative Data
Table 1: Common Ganciclovir Impurities and their Molecular Information
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ganciclovir Impurity A | C₉H₁₀ClN₅O₂ | 255.66 |
| Ganciclovir Impurity F (Guanine) | C₅H₅N₅O | 151.13 |
| Ganciclovir Impurity H | C₉H₁₃N₅O₄ | 255.23 |
| Ganciclovir Impurity N (Hydrochloride Salt) | C₁₅H₂₅ClN₆O₅ | 404.85 |
| This compound | C₉H₈D₅N₅O₄ | 260.26 |
Source: Pharmaffiliates[12]
Table 2: LC-MS/MS Mass Transitions for Ganciclovir and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ganciclovir | 256.100 | 152.100 |
| This compound | 261.100 | 152.100 |
Source: Indian Journal of Pharmaceutical Sciences[6]
Experimental Protocols
Protocol 1: RP-HPLC Method for Ganciclovir Assay
This protocol is a representative method for the analysis of Ganciclovir and its impurities.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ganciclovir reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the this compound sample in the mobile phase to a similar concentration as the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention time and response of Ganciclovir.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the Ganciclovir peak.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Degradation:
-
Treat the this compound sample with 0.1N HCl and reflux for 6 hours.[4]
-
-
Base Degradation:
-
Treat the this compound sample with 0.1N NaOH and reflux for 6 hours.[4]
-
-
Oxidative Degradation:
-
Treat the this compound sample with 3% hydrogen peroxide at room temperature.
-
-
Thermal Degradation:
-
Expose the solid this compound sample to heat (e.g., 105°C for 5 hours).[5]
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV light.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to separate the degradation products from the parent drug.
-
Visualizations
Caption: Workflow for the identification and quantification of this compound impurities.
Caption: Troubleshooting logic for unexpected peaks in a chromatogram.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijstr.org [ijstr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. HPLC 疑難排解指南 [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Ganciclovir-d5 Calibration Curve Linearity: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Ganciclovir-d5 calibration curves in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound in LC-MS/MS analysis?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a frequently observed phenomenon.[1][2] Several factors can contribute to a loss of linearity when quantifying this compound. These can be broadly categorized as issues related to the analyte and internal standard, the matrix, or the instrument.
Common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear relationship.[2] This is a primary reason for non-linearity at the upper end of the calibration range in modern LC-MS instruments.[2]
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, competition for ionization between the analyte, internal standard, and matrix components can lead to ion suppression and a non-linear response.[1][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Ganciclovir or this compound, causing either ion enhancement or suppression.[1][3] This can lead to variability and non-linearity in the calibration curve. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these matrix effects.[4]
-
Formation of Dimers or Multimers: At higher concentrations, analyte molecules may form dimers or other multimers, which can affect the instrument response and lead to non-linearity.[1]
-
Internal Standard Issues: An inappropriate concentration of the internal standard (this compound) can lead to a loss of proportionality between the analyte and internal standard responses, resulting in non-linearity.[2] Additionally, any instability of the internal standard during sample processing can affect the results.
-
Analyte Stability: Ganciclovir can be susceptible to degradation under certain conditions. Instability during sample collection, storage, or processing can lead to inaccurate quantification and affect the linearity of the calibration curve.[5][6]
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear can result in a poor fit and inaccurate quantification.[1][7] In many LC-MS/MS applications, a quadratic regression model with weighting may be more appropriate.[3]
Q2: What is an acceptable linearity range and correlation coefficient (r²) for a this compound calibration curve?
The acceptable linearity range and correlation coefficient for a Ganciclovir calibration curve are guided by regulatory bodies such as the FDA and EMA.[8] While specific values can vary depending on the application and laboratory standard operating procedures, general acceptance criteria are as follows:
-
Correlation Coefficient (r or r²): A correlation coefficient (r) of >0.99 is generally considered acceptable for bioanalytical methods.[9][10]
-
Linearity Range: The range should encompass the expected concentrations of the study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[11] For bioequivalence studies, the LLOQ should be no more than 5% of the maximum concentration (Cmax).[8]
The following table summarizes linearity data from various published methods for Ganciclovir analysis, often using this compound as an internal standard.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r or r²) | Reference |
| Ganciclovir | This compound | Human Plasma | 40 - 12000 ng/mL | >0.99 | [9][10] |
| Ganciclovir | This compound | Human and Rat Plasma | 16 ng/mL (LLOQ) | Not Specified | [4] |
| Ganciclovir | This compound | Human Serum | 0.1 - 20 mg/L | r² = 0.99912 | [12] |
| Ganciclovir | This compound | Human Plasma | 50.00 - 10000.00 ng/mL | Not Specified | [13] |
Q3: How can I troubleshoot a non-linear calibration curve for this compound?
Troubleshooting a non-linear calibration curve involves a systematic approach to identify and address the root cause. The following flowchart outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for non-linear this compound calibration curves.
Troubleshooting Guides
Guide 1: Addressing Non-Linearity at High Concentrations
Issue: The calibration curve is linear at lower concentrations but becomes non-linear (plateaus) at higher concentrations.
Potential Cause: Detector saturation or ionization suppression at high analyte concentrations.[2]
Troubleshooting Steps:
-
Reduce the Upper Limit of Quantification (ULOQ): Narrow the calibration range to avoid concentrations that cause saturation.
-
Dilute Samples: If high concentration samples are expected, implement a validated dilution protocol.[8] Dilution integrity should be demonstrated to ensure accuracy and precision are not affected.[8]
-
Adjust Mass Spectrometer Parameters: In some cases, intentionally reducing the sensitivity of the mass spectrometer for high concentration samples can extend the linear range.[2] This can be achieved by:
-
Using a less abundant product ion for quantification.
-
Adjusting source parameters (e.g., spray voltage, gas flows).
-
Decreasing the detector gain.
-
-
Optimize Internal Standard Concentration: Ensure the this compound concentration is appropriate to provide a stable response across the entire calibration range.
Guide 2: Managing Matrix Effects
Issue: Poor linearity, accuracy, and precision, particularly at the lower limit of quantification (LLOQ).
Potential Cause: Interference from endogenous components in the biological matrix.[1]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Evaluate Different Chromatographic Conditions:
-
Assess Matrix Factor: Perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement. The matrix factor should be consistent across different lots of the biological matrix.
Guide 3: Selecting the Appropriate Regression Model
Issue: The calibration curve shows a consistent, slight curvature across the entire range, and the back-calculated concentrations for the calibrators are outside the acceptance limits (e.g., ±15%, ±20% at LLOQ).
Potential Cause: The relationship between concentration and response is not truly linear, and an inappropriate regression model is being used.[7]
Troubleshooting Steps:
-
Apply a Weighted Regression Model: In LC-MS/MS data, the variance of the response often increases with concentration (heteroscedasticity).[1] A weighted least squares regression, such as 1/x or 1/x², gives more weight to the lower concentration points and can improve the accuracy of the fit.[1][3]
-
Consider a Quadratic Fit: If a weighted linear regression is still not adequate, a quadratic regression model (y = ax² + bx + c) may provide a better fit for the data.[3] It is important to have a sufficient number of calibration points (typically 8 or more) to justify a quadratic fit.
-
Evaluate Residual Plots: A residual plot shows the difference between the observed response and the response predicted by the regression model. For a good fit, the residuals should be randomly scattered around zero.[7] Any pattern in the residual plot suggests that the chosen regression model is not appropriate.[7]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol is a general guideline based on common practices in published literature.[9][10][12]
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ganciclovir in a suitable solvent (e.g., methanol or dimethyl sulfoxide).[10]
-
Prepare a 1 mg/mL stock solution of this compound in a similar solvent.[10]
-
Store stock solutions at an appropriate temperature (e.g., 2-8°C or -20°C) as determined by stability studies.[9]
-
-
Working Solutions:
-
Prepare a series of Ganciclovir working solutions by serially diluting the stock solution with an appropriate diluent (e.g., 50% acetonitrile in water).[10]
-
Prepare a this compound internal standard working solution at a fixed concentration.
-
-
Spiking into Matrix:
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the Ganciclovir working solutions to achieve the desired concentration range.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
-
Protocol 2: Sample Extraction (Solid-Phase Extraction Example)
This protocol is a representative example of an SPE method.[9][10]
-
Sample Pre-treatment: To a volume of plasma sample (e.g., 100 µL), add the this compound internal standard working solution.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering components (e.g., 2% formic acid, followed by methanol).
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonia in methanol).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Logical Relationship Diagram: Bioanalytical Method Validation Workflow
Caption: Key components of a bioanalytical method validation workflow.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ganciclovir sodium in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Ganciclovir Bioanalysis: A Comparative Guide to Internal Standard Validation
In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and precision of drug quantification. This is particularly crucial in therapeutic drug monitoring and pharmacokinetic studies of antiviral agents like Ganciclovir. This guide provides a comparative overview of the validation of a bioanalytical method for Ganciclovir using its deuterated counterpart, Ganciclovir-d5, and other alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Their co-elution with the analyte of interest allows for effective compensation of variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and reliable results.[1] While some earlier methods utilized non-deuterated compounds as internal standards, modern bioanalytical guidelines and best practices strongly advocate for the use of stable isotope-labeled standards to achieve high accuracy.[1][4]
Comparative Performance of Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for Ganciclovir using this compound and an alternative internal standard, Acyclovir.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 40.41 - 12097.57 ng/mL | [1][4] |
| 0.1 - 20 mg/L (100 - 20,000 ng/mL) | [2][3] | |
| 0.01 - 20 mg/L (10 - 20,000 ng/mL) | [5] | |
| Correlation Coefficient (r²) | >0.99 | [4] |
| 0.99912 | [2][3] | |
| Accuracy | -2.0% to 3.1% | [2][3] |
| Precision (CV%) | Within-day: 1.8% to 6.6% | [2][3] |
| Between-day: 0% to 9.6% | [2][3] | |
| Recovery | >90% | [4] |
| Matrix Effect | No significant effect observed | [4][6] |
Table 2: Method Performance using Acyclovir as Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 0.50 - 1000 ng/mL | [7] |
| Correlation Coefficient (r) | 0.9995 | [7] |
| Accuracy | 90.8 - 107.0 % | [7] |
| Precision | Not explicitly stated in the provided abstract | |
| Recovery | Not explicitly stated in the provided abstract |
It is important to note that while Acyclovir has been used as an internal standard for Ganciclovir analysis, its structural difference can lead to variations in chromatographic behavior and ionization efficiency, potentially compromising the accuracy of quantification compared to a stable isotope-labeled IS like this compound.[8]
Experimental Protocols
Bioanalytical Method using this compound (LC-MS/MS)
This protocol is a composite representation based on several validated methods.[1][2][4][5]
a. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[4]
-
Mobile Phase: 35:65 (v/v) mixture of 10 mM ammonium acetate in 0.3% formic acid and acetonitrile[4]
-
Flow Rate: 0.60 mL/min[4]
-
Injection Volume: 10 µL
-
Run Time: 2.50 minutes[4]
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ganciclovir: Specific precursor to product ion transition (e.g., m/z 256.1 → 152.1)
-
This compound: Specific precursor to product ion transition (e.g., m/z 261.1 → 152.1)
-
-
Optimization: Curtain gas, collision energy, and other parameters should be optimized for maximum sensitivity.[1]
Bioanalytical Method using Acyclovir as an Internal Standard (LC-MS/MS)
This protocol is based on a method developed for the analysis of Ganciclovir and its prodrugs.[7]
a. Sample Preparation: Protein Precipitation
-
To 50 µL of rat plasma, add 25 µL of Acyclovir internal standard working solution (10 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: Q-TRAP liquid chromatography tandem mass spectroscopy[7]
-
Internal Standard: Acyclovir[7]
-
Specific column, mobile phase, and MS parameters would need to be optimized for this specific method.
Visualizations
Ganciclovir's Mechanism of Action
Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine. It is first phosphorylated to Ganciclovir monophosphate by a viral thymidine kinase in cytomegalovirus (CMV)-infected cells. Cellular kinases then catalyze the formation of Ganciclovir diphosphate and Ganciclovir triphosphate. Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA and preferentially inhibits viral DNA polymerases over cellular DNA polymerases. Its incorporation into the viral DNA chain results in the termination of DNA elongation.
Caption: Ganciclovir's mechanism of action in a CMV-infected cell.
Bioanalytical Workflow for Ganciclovir Quantification
The following diagram illustrates a typical workflow for the quantification of Ganciclovir in a biological matrix using an internal standard and LC-MS/MS.
Caption: A typical bioanalytical workflow for Ganciclovir analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. research.rug.nl [research.rug.nl]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Cross-Validation of Ganciclovir-d5 Assays: A Comparative Guide for Bioanalytical Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of bioanalytical assays is paramount. This guide provides a comprehensive comparison of published methodologies for the quantification of Ganciclovir, with a focus on assays utilizing its deuterated internal standard, Ganciclovir-d5. The data presented here, compiled from various single-laboratory validation studies, offers a valuable resource for laboratories looking to establish or cross-validate their own Ganciclovir assays.
The therapeutic drug monitoring (TDM) of Ganciclovir, an antiviral medication primarily used to treat and prevent cytomegalovirus (CMV) infections, is crucial due to its significant inter-individual pharmacokinetic variability and potential for toxicity.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision. This guide summarizes key performance characteristics of several published Ganciclovir assays to aid in the evaluation and selection of appropriate methodologies.
Comparative Performance of Ganciclovir Bioanalytical Assays
The following tables summarize the validation parameters from several published studies. These parameters are essential for evaluating the performance of a bioanalytical method and are in line with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
Table 1: Linearity and Sensitivity of Published Ganciclovir Assays
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Serum | 100 - 20,000 | 100 |
| Human Serum | 10 - 10,000 | 10 |
| Dried Blood Spots (DBS) | 10 - 10,000 | 10 |
| Human Plasma | 40 - 12,000 | 40 |
| Human Plasma | 0.5 - 40 µg/mL (500 - 40,000 ng/mL) | 0.5 µg/mL (500 ng/mL) |
Table 2: Accuracy and Precision of Published Ganciclovir Assays
| Biological Matrix | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Human Serum | 1.8 - 6.6 | 0 - 9.6 | -2.0 to 3.1 |
| Dried Blood Spots (DBS) | < 1.7 (low QC), < 6.6 (high QC) | Not Reported | Not Reported |
| Human Plasma | Not Reported | Not Reported | > 90 |
| Human Plasma | 1.84 - 2.20 | 1.50 - 1.88 | 91.1 - 109.4 |
Experimental Protocols: A Synopsis of Methodologies
The successful implementation of a Ganciclovir assay is highly dependent on the experimental protocol. Below are detailed summaries of methodologies from published literature.
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.[9]
-
Protocol: To a 100 µL aliquot of human serum, add an appropriate volume of an organic solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound. Vortex the mixture to precipitate proteins. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes). Transfer the supernatant for LC-MS/MS analysis.
For dried blood spots (DBS), a solvent extraction is typically employed.
-
Protocol: Punch a 6 mm disc from the DBS card. Place the disc in a clean tube and add an extraction solvent, such as methanol containing the internal standard. Sonicate the sample to facilitate extraction. Centrifuge, and transfer the supernatant for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like Ganciclovir due to its high sensitivity and selectivity.
-
Chromatographic Separation:
-
Column: A C18 or a phenyl column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic component (e.g., acetonitrile). The separation is often achieved using a gradient or isocratic elution.
-
Flow Rate: Flow rates are generally in the range of 0.2 to 0.6 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring specific precursor-to-product ion transitions for Ganciclovir and this compound.
-
Visualizing Key Processes
To further aid in the understanding of Ganciclovir's mechanism and the bioanalytical workflow, the following diagrams are provided.
References
- 1. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence supporting the use of therapeutic drug monitoring of ganciclovir in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. extranet.who.int [extranet.who.int]
- 5. researchgate.net [researchgate.net]
- 6. aurevia.com [aurevia.com]
- 7. The Significance of External Quality Assessment Schemes for Molecular Testing in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the pharmacokinetics, antiviral activity, and tolerability of oral ganciclovir for CMV prophylaxis in marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurevia.com [aurevia.com]
Comparison of Ganciclovir-d5 and other internal standards for ganciclovir
In the bioanalytical quantification of the antiviral drug ganciclovir, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide provides a detailed comparison of the most commonly used internal standard for ganciclovir, the stable isotope-labeled Ganciclovir-d5, and a widely used structural analog, Acyclovir.
Principle of Internal Standardization
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a substance that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.
For ganciclovir analysis, two main types of internal standards are predominantly employed:
-
Stable Isotope-Labeled (SIL) Internal Standard: this compound is a deuterated form of ganciclovir. SIL internal standards are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency. This close similarity provides the most effective compensation for matrix effects and other sources of variability.
-
Structural Analog Internal Standard: Acyclovir is a structural analog of ganciclovir, sharing a similar chemical scaffold but differing in its side chain. While not identical, its structural similarity allows it to behave similarly to ganciclovir during analysis. Structural analogs are often used when a stable isotope-labeled version of the analyte is unavailable or cost-prohibitive.
Performance Comparison: this compound vs. Acyclovir
| Performance Parameter | Method using this compound as IS | Method using Acyclovir as IS |
| Linearity (Correlation Coefficient, r²) | >0.99[1] | ≥0.9990[2] |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL[1] | 0.06 mg/L (60 ng/mL)[3] |
| Accuracy (% Bias) | Within ±15% | -4.0% to -2.8%[3] |
| Precision (% CV) | Intra-day: 3.52% at LLOQ; Inter-day: Not explicitly stated, but within acceptance criteria[1] | Intra-day: 3.6% to 5.4%; Inter-day: 4.2% to 6.2%[3] |
| Recovery | >90%[1] | >81.9%[3] |
Note: The presented data is a synthesis from multiple sources and should be interpreted as representative performance rather than a direct comparative measure under identical conditions.
Experimental Methodologies
The following sections detail typical experimental protocols for the quantification of ganciclovir in human plasma using either this compound or Acyclovir as the internal standard.
Method 1: Ganciclovir Quantification using this compound as Internal Standard
This method typically employs solid-phase extraction (SPE) for sample clean-up, which offers high recovery and removal of matrix interferences.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To an aliquot of plasma (e.g., 100 µL), a known amount of this compound working solution is added.
-
Sample Pre-treatment: The sample is typically acidified (e.g., with formic acid) to facilitate binding to the SPE sorbent.
-
Solid-Phase Extraction:
-
Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange cartridge) is conditioned with methanol followed by water.
-
Equilibration: The cartridge is equilibrated with an acidic buffer.
-
Loading: The pre-treated plasma sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with an acidic buffer and then with methanol to remove interfering substances.
-
Elution: Ganciclovir and this compound are eluted from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or phenyl reversed-phase column is commonly used (e.g., Agilent XDB-Phenyl, 4.6x75 mm)[1].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic solvent (e.g., acetonitrile) is employed[1].
-
Flow Rate: A typical flow rate is around 0.60 mL/min[1].
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for ganciclovir and this compound. For example:
-
Ganciclovir: m/z 256.1 → 152.1
-
This compound: m/z 261.1 → 152.1[4]
-
-
Method 2: Ganciclovir Quantification using Acyclovir as Internal Standard
This method often utilizes a simpler protein precipitation step for sample preparation, which is faster and more cost-effective than SPE, though it may result in a less clean sample extract.
1. Sample Preparation (Protein Precipitation)
-
Internal Standard Spiking: A known amount of Acyclovir working solution is added to a plasma sample (e.g., 100 µL).
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile or trichloroacetic acid, is added to the plasma sample to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing ganciclovir and acyclovir is transferred to a clean tube.
-
Injection: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: ESI in the positive ion mode is used.
-
Detection: MRM is employed for quantification. The mass transitions monitored are:
-
Ganciclovir: m/z 256.1 → 152.2
-
Acyclovir: m/z 226.1 → 152.2
-
-
Discussion and Recommendations
The choice between this compound and Acyclovir as an internal standard depends on the specific requirements of the assay and the resources available.
This compound is theoretically the superior choice. Its near-identical chemical and physical properties to ganciclovir ensure that it behaves almost identically during sample processing and analysis. This leads to more effective compensation for matrix effects, which can be a significant source of variability in LC-MS/MS analysis of biological samples. The use of a stable isotope-labeled internal standard is generally recommended by regulatory bodies for bioanalytical method validation.
Acyclovir , as a structural analog, is a viable and often more cost-effective alternative. However, its structural differences can lead to slight variations in extraction recovery and chromatographic retention time compared to ganciclovir. These differences may result in less effective compensation for matrix effects, potentially impacting the accuracy and precision of the assay, especially in complex biological matrices. The use of a structural analog as an internal standard is a common practice when a stable isotope-labeled standard is not available[5]. One potential drawback of using Acyclovir is that it is also an active antiviral drug and could potentially be present in patient samples, leading to interference[6].
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
A Comparative Guide to the Isotopic Purity of Commercial Ganciclovir-d5
For researchers in drug development and related scientific fields, the isotopic purity of deuterated standards like Ganciclovir-d5 is a critical parameter ensuring accuracy and reliability in quantitative analyses. This guide provides a framework for assessing and comparing the isotopic purity of commercially available this compound, offering experimental protocols and data presentation formats to aid in the selection of the most suitable product for your research needs.
This compound, a deuterium-labeled analog of the antiviral drug Ganciclovir, is widely used as an internal standard in pharmacokinetic and bioanalytical studies.[1][2] The presence of unlabeled Ganciclovir or incompletely deuterated species can significantly impact the precision of these assays. Therefore, a thorough evaluation of isotopic purity is paramount.
Comparative Analysis of Commercial this compound
While a comprehensive, publicly available dataset comparing all commercial this compound products is limited, researchers can and should request certificates of analysis (CoA) from suppliers. These documents often provide lot-specific data on chemical and isotopic purity. The following table summarizes key parameters to consider and presents example data based on available information.
Table 1: Key Quality Attributes of Commercial this compound
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Stated Isotopic Purity | ≥98% | ≥99% (d1-d5)[3] | No specific value provided |
| Chemical Purity (by HPLC) | >99% | 95%[4] | >98% |
| Deuterium Incorporation | d5 | d5 | d5 |
| Analytical Method(s) Used | Mass Spectrometry, NMR | HPLC, Mass Spectrometry | Not specified |
| Certificate of Analysis | Provided | Provided | Available upon request |
Note: The data in this table is for illustrative purposes and should be replaced with actual data from supplier CoAs.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Isotopic Purity Assessment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for quantifying the distribution of isotopologues in a deuterated compound.[5][7]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation: While extensive separation may not be necessary for the pure substance, a short C18 column can be used to remove any potential non-volatile impurities.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-300.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Ganciclovir (d0) and all deuterated species (d1 to d5). The expected m/z for the [M+H]+ ions are:
-
-
Calculation of Isotopic Purity: Integrate the peak areas for each isotopologue. The isotopic purity is calculated as the percentage of the d5 peak area relative to the sum of all isotopologue peak areas.
Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy confirms the positions of the deuterium labels and can provide insights into the relative isotopic purity.[5]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration confirms successful labeling.
-
¹³C NMR Analysis: Carbon spectra can also be used to confirm the structure and purity.
-
²H NMR Analysis: Deuterium NMR can be a quantitative method for determining the isotopic purity at each labeled position.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for assessing the isotopic purity of a commercial this compound sample.
Caption: Workflow for assessing the isotopic purity of this compound.
Conclusion
The isotopic purity of this compound is a critical factor for the reliability of bioanalytical and pharmacokinetic studies. While manufacturers provide specifications, independent verification using robust analytical methods such as high-resolution mass spectrometry and NMR spectroscopy is highly recommended. By following the protocols outlined in this guide and systematically comparing products from different suppliers, researchers can ensure the quality of their deuterated internal standards and the integrity of their experimental data.
References
- 1. This compound Supplier & Distributor of CAS# 1375307-37-6 [processpointchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Ganciclovir-d5 in Clinical Sample Analysis: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Ganciclovir-d5 as an internal standard in the quantitative analysis of Ganciclovir in clinical samples. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. The guide objectively compares this compound with alternative internal standards, supported by experimental data from published studies, and provides detailed experimental protocols.
Executive Summary
The accurate quantification of Ganciclovir, a critical antiviral medication, in clinical samples is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for achieving the highest accuracy and precision. This guide presents data demonstrating the superior performance of this compound in comparison to other internal standards, such as Acyclovir and non-deuterated analogs.
Performance Characteristics: this compound vs. Alternatives
The selection of an appropriate internal standard is critical to compensate for variations in sample preparation and instrument response. A suitable internal standard should mimic the analyte's behavior throughout the analytical process.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound has nearly identical physicochemical properties to Ganciclovir, ensuring it behaves similarly during extraction and chromatographic separation. This co-elution minimizes the impact of matrix effects, leading to more accurate and precise quantification.
-
Reduced Variability: The use of a stable isotope-labeled internal standard like this compound provides the most accurate results and reduces variations in mass spectrometry analysis.[1][2]
-
High Accuracy and Precision: As demonstrated in the tables below, methods utilizing this compound consistently exhibit excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.[1][2]
Comparison with Acyclovir and Non-Deuterated Standards:
While Acyclovir, a structural analog of Ganciclovir, has been used as an internal standard, its chromatographic behavior and ionization efficiency can differ from Ganciclovir, potentially leading to less accurate compensation for matrix effects.[3] Older analytical methods that employed non-deuterated internal standards are generally considered less sensitive and accurate compared to modern methods using stable isotope-labeled standards.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for Ganciclovir quantification using different internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ganciclovir Analysis
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) | Citation |
| This compound | 40 - 12000 | 101.19 | 3.52 | >90 | [1][2] |
| This compound | 0.2 - 15 (mg/L) | Not explicitly stated | Within-run: 5.0, Between-run: 6.0 | Not explicitly stated | |
| This compound | 0.01 - 20 (mg/L) | Within 85-115% of nominal | ≤15 | 98 | [4] |
| Acyclovir | 0.1 - 10 (µg/mL) | -0.4 to -1.4 (inter-day deviation) | 1.2 - 3.5 (inter-day) | 100.3 ± 2.5 | [5] |
| Acyclovir | 100 - 1500 | 0.79 to 17.4 (relative error) | 3.81 to 18.2 | Not explicitly stated | [6] |
Note: Direct comparison of performance characteristics across different studies should be done with caution due to variations in instrumentation, methodologies, and validation procedures.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Method 1: Ganciclovir Quantification in Human Plasma using this compound Internal Standard by LC-MS/MS[1][2]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 250 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex the sample.
-
Add 200 µL of 2% orthophosphoric acid and vortex again.
-
Load the pre-treated sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Shimadzu LC system or equivalent.[1]
-
Column: Agilent XDB-Phenyl, 4.6 x 75 mm, 5 µm.[1]
-
Mobile Phase: 10 mM ammonium acetate in 0.3% formic acid and acetonitrile (35:65 v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS/MS System: Sciex API-4000 or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ganciclovir: Precursor ion → Product ion (specific m/z values to be optimized based on the instrument).
-
This compound: Precursor ion → Product ion (specific m/z values to be optimized based on the instrument).
-
Method 2: Ganciclovir Quantification in Human Serum using Acyclovir Internal Standard by HPLC with Spectrofluorimetric Detection[5]
1. Sample Preparation (Protein Precipitation)
-
To 1000 µL of human plasma, add 9-ethyl-guanine as an internal standard.
-
Add trichloroacetic acid solution (20%) to precipitate proteins.
-
Centrifuge the sample.
-
Evaporate the supernatant to dryness at 37°C.
-
Reconstitute the residue in 100 µL of a solution of sodium heptanosulfonate (0.4%) adjusted to pH 2.60 with acetic acid.
2. HPLC Analysis
-
HPLC System: HPLC with spectrofluorimetric detection.
-
Column: Nucleosil 100-5 µm C18 column.[5]
-
Mobile Phase: Gradient elution with acetonitrile and a solution of 0.4% sodium heptanosulfonate (pH 2.60).[5]
-
Injection Volume: 30 µL.[5]
-
Detection: Spectrofluorimetric detection with excitation at 260 nm and emission at 380 nm.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Ganciclovir in clinical samples using this compound as an internal standard with LC-MS/MS.
Logical Relationship of Internal Standard Selection
Caption: Logical relationship illustrating the key characteristics of an ideal internal standard and a comparison of how this compound and its alternatives align with these properties.
Conclusion
The data presented in this guide strongly support the use of this compound as the internal standard of choice for the accurate and precise quantification of Ganciclovir in clinical samples. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in LC-MS/MS methods, minimizes variability and ensures the reliability of results. While alternatives like Acyclovir can be used, they may not provide the same level of accuracy in correcting for matrix effects. For researchers, scientists, and drug development professionals requiring the highest quality data for therapeutic drug monitoring and pharmacokinetic studies, this compound is the recommended internal standard.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of aciclovir and ganciclovir in human plasma by liquid chromatography-spectrofluorimetric detection and stability studies in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ganciclovir-d5 Demonstrates High Precision as an Internal Standard in Bioanalytical Assays
Ganciclovir-d5, a stable isotope-labeled derivative of the antiviral drug Ganciclovir, consistently exhibits high inter-assay and intra-assay precision when used as an internal standard in the quantification of Ganciclovir in biological matrices. This makes it a reliable choice for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and therapeutic drug monitoring data. The use of a stable isotope-labeled internal standard is considered best practice in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thus correcting for variability.
Comparative Precision Data
The precision of an analytical method is typically expressed as the coefficient of variation (%CV), with lower values indicating higher precision. The data from multiple studies consistently demonstrate that methods using this compound as an internal standard achieve excellent precision, well within the acceptance criteria set by regulatory guidelines such as those from the FDA and EMA.
| Assay Parameter | Ganciclovir Concentration | %CV | Study |
| Intra-Assay Precision | Low QC | 1.8 - 7.49% | [1][2] |
| Medium QC | 3.5 - 6.6% | [1] | |
| High QC | 1.9 - 6.5% | [1] | |
| Inter-Assay Precision | Low QC | 0 - 9.6% | [1] |
| Medium QC | 0 - 7.9% | [1] | |
| High QC | 0 - 7.9% | [1] |
Table 1: Summary of Intra-Assay and Inter-Assay Precision for Ganciclovir Quantification using this compound Internal Standard. QC refers to quality control samples at low, medium, and high concentrations.
In contrast, older methods that utilized structural analogs like acyclovir as an internal standard may not offer the same level of accuracy.[1] The drawback of using a structural analog is that its physicochemical properties are not as similar to the analyte as a stable isotope-labeled standard, which can lead to greater variability in the analytical results.
Experimental Workflow and Protocols
The quantification of Ganciclovir in biological samples such as human plasma or serum typically involves sample preparation, liquid chromatography separation, and detection by tandem mass spectrometry (LC-MS/MS). This compound is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
Caption: Workflow for Ganciclovir quantification using a this compound internal standard.
A common experimental protocol is as follows:
1. Sample Preparation:
-
To a small volume of plasma or serum (e.g., 10 µL), a protein precipitation agent containing this compound is added.[1]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.[1]
-
An aliquot of the resulting supernatant is then transferred for analysis.[1]
-
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[3][4]
2. Liquid Chromatography:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 or phenyl reversed-phase column.[5][6]
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
3. Mass Spectrometry:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
Specific precursor-to-product ion transitions are monitored for both Ganciclovir and this compound.[5]
Conclusion
The available data strongly support the use of this compound as an internal standard for the accurate and precise quantification of Ganciclovir in biological fluids. Its use in validated LC-MS/MS methods provides reliable data essential for clinical research and therapeutic drug monitoring, ultimately contributing to improved patient outcomes. The high precision observed in both intra- and inter-assay measurements underscores the robustness and reliability of this analytical approach.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Ganciclovir-d5 Quantification Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Ganciclovir is critical for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, Ganciclovir-d5, is a widely accepted practice to ensure the accuracy and precision of these measurements, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of published LC-MS/MS methods utilizing this compound, focusing on their accuracy, bias, and overall performance.
This compound is the stable isotope-labeled form of Ganciclovir and is the preferred internal standard for its quantification in biological matrices.[1] Its use helps to correct for variability during sample preparation and analysis, leading to more reliable and accurate results.[2] The validation of bioanalytical methods is crucial and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Comparative Analysis of LC-MS/MS Method Performance
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Ganciclovir using this compound as an internal standard. These methods have been reported in peer-reviewed scientific literature.
| Parameter | Method 1 (Derangula et al., 2019)[2][5][6][7] | Method 2 (Märtson et al., 2018)[8][9] | Method 3 (Unpublished, Representative) |
| Linearity Range | 40 - 12000 ng/mL | 0.1 - 20 mg/L (100 - 20000 ng/mL) | 10 - 10,000 ng/mL[10] |
| Correlation Coefficient (r) | >0.99 | 0.99912 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL | 0.1 mg/L (100 ng/mL) | 10 ng/mL[10] |
| Accuracy (% Bias) | Within ±15% of nominal values | -2.0% to 3.1% | Within ±15% (±20% at LLOQ)[10] |
| Precision (% CV) | Within-run: ≤15%, Between-run: ≤15% | Within-day: 1.8% to 6.6%, Between-day: 0% to 9.6% | Within-run: ≤15%, Between-run: ≤15% (≤20% at LLOQ)[10] |
| Recovery | >90% | Not explicitly stated | >85% |
| Matrix Effect | Not significant | Not significant | 104% for GCV, 105% for IS[10] |
| Biological Matrix | Human Plasma | Human Serum | Dried Blood Spots[10] |
Experimental Protocols
A representative experimental protocol for the quantification of Ganciclovir in a biological matrix using LC-MS/MS with this compound as an internal standard is detailed below. This protocol is a synthesis of methodologies reported in the cited literature.[2][8]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 250 µL of plasma/serum sample, add 50 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1.0 mL of 2% formic acid in water, followed by 1.0 mL of methanol.
-
Elute the analyte and internal standard with 1.0 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
Liquid Chromatography
-
LC System: Shimadzu or equivalent[2]
-
Column: Agilent XDB-Phenyl, 4.6 x 75 mm, 5 µm[2]
-
Mobile Phase: 35:65 (v/v) mixture of 10 mM ammonium acetate in 0.3% formic acid and acetonitrile[2][7]
-
Flow Rate: 0.60 mL/min[7]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 2.50 minutes[7]
Tandem Mass Spectrometry
-
MS System: Sciex API-4000 or equivalent[2]
-
Ionization Mode: Electrospray Ionization (ESI) - Positive[2]
-
Ion Spray Voltage: 5500 V[5]
-
Temperature: 500°C
-
Collision Gas (CAD): 6.00 psi[5]
-
MRM Transitions:
-
Declustering Potential (DP): 70 V for Ganciclovir, 66 V for this compound[5]
-
Collision Energy (CE): 13 V for Ganciclovir, 16 V for this compound[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation and sample analysis process.
Caption: Experimental workflow for Ganciclovir quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Ganciclovir in various biological matrices. The methods presented in this guide demonstrate high levels of accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory guidelines. While the specific parameters may vary between laboratories and studies, the fundamental principles of method validation remain consistent. Researchers should select and validate a method that is best suited for their specific application and matrix, ensuring the generation of high-quality data for pharmacokinetic and clinical studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. research.rug.nl [research.rug.nl]
- 10. ovid.com [ovid.com]
Ganciclovir vs. Valganciclovir: A Comparative Guide to Antiviral Efficacy Against Cytomegalovirus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agents Ganciclovir and its prodrug, Valganciclovir, in the context of Cytomegalovirus (CMV) infections. This document outlines their mechanisms of action, comparative bioavailability, and clinical efficacy, supported by experimental data and detailed protocols.
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that has demonstrated potent in vitro and in vivo activity against herpes viruses, particularly human Cytomegalovirus (CMV). It is a cornerstone in the management of CMV infections in immunocompromised individuals, such as transplant recipients and patients with HIV/AIDS. However, its low oral bioavailability necessitated intravenous administration for optimal therapeutic effect. To address this limitation, Valganciclovir, the L-valyl ester prodrug of Ganciclovir, was developed.
Mechanism of Action: A Shared Pathway
Valganciclovir is rapidly and extensively converted to Ganciclovir by esterases in the intestine and liver.[1] Consequently, the antiviral activity of Valganciclovir is entirely attributable to Ganciclovir. The mechanism of action for both involves the inhibition of viral DNA synthesis.
In CMV-infected cells, Ganciclovir undergoes a three-step phosphorylation to its active triphosphate form. The initial phosphorylation to Ganciclovir monophosphate is selectively catalyzed by a viral-encoded protein kinase, UL97. Cellular kinases then catalyze the formation of Ganciclovir diphosphate and triphosphate. Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA and preferentially inhibits viral DNA polymerases over cellular DNA polymerases. Its incorporation into the viral DNA chain results in the termination of DNA elongation.[2]
Comparative Bioavailability: The Key Differentiator
The primary advantage of Valganciclovir over oral Ganciclovir is its significantly enhanced bioavailability. Clinical studies have demonstrated that oral Valganciclovir results in systemic Ganciclovir exposure comparable to that of intravenous Ganciclovir.
| Drug Formulation | Absolute Bioavailability | Systemic Exposure (AUC) | Notes |
| Oral Ganciclovir | ~6%[1][3] | Low and variable | Requires frequent, high-dose administration. |
| Oral Valganciclovir | ~60%[1][3] | Comparable to IV Ganciclovir[1] | Allows for once-daily oral dosing for CMV prophylaxis and twice-daily for treatment. |
| Intravenous Ganciclovir | 100% | High and consistent | Standard for initial treatment of severe CMV disease. |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Clinical Efficacy: A Tale of Equivalence
Given that Valganciclovir is a prodrug of Ganciclovir, their clinical efficacy is expected to be equivalent when administered at doses that achieve similar systemic concentrations of Ganciclovir. Numerous clinical trials have substantiated this, establishing oral Valganciclovir as a viable alternative to intravenous Ganciclovir for both the prevention and treatment of CMV disease in solid organ transplant recipients and patients with CMV retinitis.[4][5][6]
A meta-analysis of studies in solid organ transplant recipients found no statistically significant difference between Valganciclovir and Ganciclovir in terms of CMV disease incidence, viremia eradication, and treatment success.[7]
| Clinical Outcome | Oral Valganciclovir | Intravenous/Oral Ganciclovir | Conclusion |
| CMV Disease Prevention (at 6 months in SOT) | 12.1% incidence[5] | 15.2% incidence (oral Ganciclovir)[5] | Oral Valganciclovir is as clinically effective as oral Ganciclovir for CMV prevention.[5] |
| CMV Viremia During Prophylaxis (in SOT) | 2.9% incidence[5] | 10.4% incidence (oral Ganciclovir)[5] | Valganciclovir demonstrated significantly lower rates of viremia during the prophylaxis period.[5] |
| CMV Disease Treatment Success (in SOT) | 82% success rate[8] | 91% success rate (IV Ganciclovir)[8] | Oral Valganciclovir and intravenous Ganciclovir are both safe and feasible options for preemptive CMV treatment.[8] |
| CMV Retinitis Progression (at 4 weeks in AIDS patients) | 9.9% progression[6] | 10.0% progression (IV Ganciclovir)[6] | Oral Valganciclovir has a similar efficacy and safety profile to intravenous Ganciclovir for induction therapy.[6] |
SOT: Solid Organ Transplant
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound by measuring the reduction in virus-induced plaque formation in cell culture.
Materials:
-
Human foreskin fibroblasts (HFF) or other CMV-permissive cell lines
-
CMV laboratory strain (e.g., AD169) or clinical isolates
-
Culture medium (e.g., MEM with 5% fetal bovine serum)
-
Ganciclovir
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Seed 24-well plates with HFF cells and grow to confluence.
-
Prepare serial dilutions of Ganciclovir in culture medium.
-
Infect the confluent cell monolayers with a known titer of CMV (e.g., 50-100 plaque-forming units per well).
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Overlay the cells with culture medium containing various concentrations of Ganciclovir and mixed with a semi-solid medium like agarose.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells (no drug).
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Quantitative PCR (qPCR) for CMV Viral Load
qPCR is used to quantify the amount of viral DNA in a clinical sample, providing a measure of the viral load.
Materials:
-
DNA extraction kit
-
Patient sample (e.g., plasma, whole blood)
-
Primers and probe specific to a conserved region of the CMV genome (e.g., targeting the DNA polymerase gene)
-
qPCR master mix
-
Real-time PCR instrument
-
Quantitative standards (plasmid DNA with the target CMV sequence)
Procedure:
-
Extract total DNA from the patient sample.
-
Prepare a reaction mixture containing the qPCR master mix, CMV-specific primers and probe, and the extracted DNA.
-
Prepare a standard curve using serial dilutions of the quantitative standards.
-
Perform the qPCR amplification using a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
The viral load in the patient sample is quantified by comparing its Ct value to the standard curve. Results are typically reported as viral copies/mL or International Units/mL.[9][10]
Conclusion
Valganciclovir represents a significant advancement in CMV therapy, offering the efficacy of intravenous Ganciclovir with the convenience of oral administration. This is achieved through its superior bioavailability, which ensures that equivalent systemic levels of the active drug, Ganciclovir, are reached. For researchers and clinicians, the choice between Ganciclovir and Valganciclovir is primarily one of administration route and patient convenience, as their antiviral activity, driven by the same active metabolite, is clinically equivalent for the treatment and prevention of CMV disease.
References
- 1. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons Learned From a Randomized Study of Oral Valganciclovir Versus Parenteral Ganciclovir Treatment of Cytomegalovirus Disease in Solid Organ Transplant Recipients: The VICTOR Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of valganciclovir vs. oral ganciclovir for prevention of cytomegalovirus disease in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral valganciclovir is as effective as intravenous ganciclovir for induction treatment of CMV retinitis | HIV i-Base [i-base.info]
- 7. Efficacy of valganciclovir and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral valganciclovir versus intravenous ganciclovir as preemptive treatment for cytomegalovirus infection after living donor liver transplantation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. Detection of Human Cytomegalovirus DNA by Real-Time Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir vs. Ganciclovir-d5: A Comparative Stability Analysis
In the realm of antiviral research and clinical applications, the stability of pharmaceutical compounds is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a detailed comparison of the stability profiles of Ganciclovir and its deuterated analogue, Ganciclovir-d5. While direct comparative stability studies are not extensively available in published literature, this guide consolidates existing data on Ganciclovir's stability under various conditions and discusses the anticipated stability of this compound based on the principles of isotopic substitution. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the stability characteristics of these two compounds.
Executive Summary
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely used in the treatment of cytomegalovirus (CMV) infections.[1][2] this compound, a deuterated version of the molecule, is commonly utilized as an internal standard in bioanalytical methods for the quantification of Ganciclovir in biological matrices.[3][4] The substitution of hydrogen with deuterium atoms at specific positions in the molecule can, in some cases, alter the metabolic and chemical stability of a compound due to the kinetic isotope effect. However, for this compound, where the deuterium atoms are not typically at sites of metabolic or chemical degradation, its stability profile is expected to be very similar to that of Ganciclovir.
This guide summarizes the stability of Ganciclovir in various formulations and under stress conditions, providing a robust baseline for its handling and storage. The stability of this compound is inferred to be comparable, a premise supported by its consistent use as a reliable internal standard in demanding analytical protocols.
Stability Data Comparison
The following tables summarize the known stability of Ganciclovir in various solutions and conditions. Due to the lack of direct comparative studies, the stability of this compound is presumed to be similar under the same conditions.
Table 1: Stability of Ganciclovir in Intravenous Solutions
| Concentration | Solution | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| 1 and 5 mg/mL | 0.9% Sodium Chloride | 5°C and 25°C | PVC bags | 35 days | No significant loss | [5] |
| 1, 5, and 10 mg/mL | 5% Dextrose | 4-8°C (dark) | - | 35 days | >93.4% | [6] |
| 0.25 and 5 mg/mL | 0.9% Sodium Chloride | 2-8°C and 23-27°C | Polypropylene syringes and infusion bags | 185 days | No significant loss | [2] |
| 5 mg/kg | 0.9% Sodium Chloride or 5% Dextrose | Refrigerated (2-8°C) | - | 24 hours | Recommended use within this period | [1] |
| 20 mg/mL | 0.9% Sodium Chloride | -20°C | Amber glass vials | 180 days | >99.66% | [7] |
| 4.55 and 0.8 mg/mL | 0.9% Sodium Chloride | Room temperature, 4°C, and -20°C | Polyethylene and polyolefin bags | 21 days | No more than 5% degradation | [8] |
Table 2: Stability of Ganciclovir in Ophthalmic Preparations
| Concentration | Formulation | Storage Temperature | Duration | Observations | Reference |
| 0.5% and 1.0% | Saline | 4°C and 25°C | 6 weeks | Maintained ~100% concentration | [9] |
| 0.5% and 1.0% | Saline | 37°C | 12 weeks | Linear decrease in concentration | [9] |
| 20 mg/mL | Sterile Water for Injection | 5 ± 3°C | 12 weeks | Good physicochemical and microbiological stability | [10] |
| 20 mg/mL | Sterile Water for Injection | 30 ± 2°C | 8 weeks | Good physicochemical and microbiological stability | [10] |
| 20 mg/mL | 0.1% Hyaluronic Acid | 5 ± 3°C and 30 ± 2°C | 8 weeks | Stable | [10] |
Table 3: Forced Degradation of Ganciclovir
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 70°C, 6 hours) | Degradation observed. | [11] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, 70°C, 6 hours) | Degradation observed. | [11] |
| Oxidative (e.g., 30% H₂O₂, 60°C, 30 min) | Degradation observed. | [12] |
| Thermal (e.g., 70°C, 6 hours) | Degradation observed. | [11] |
| Photolytic | Stable. | [13] |
Experimental Protocols
Stability-Indicating HPLC Method for Ganciclovir
This section outlines a typical experimental protocol for assessing the stability of Ganciclovir using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact drug from its degradation products.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Analytical column: C18 column (e.g., Hypersil BDS C18, 150mm x 4.6mm, 5µm particle size).[14]
2. Mobile Phase:
-
A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer (e.g., 0.01M, pH 5.3) and acetonitrile in a 70:30 (v/v) ratio.[14]
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[14]
-
Detection wavelength: 245 nm.[14]
-
Injection volume: 10 µL.[14]
-
Column temperature: Ambient.
4. Preparation of Solutions:
-
Standard Solution: A stock solution of Ganciclovir is prepared in a suitable solvent (e.g., water) and then diluted with the mobile phase to a known concentration.
-
Sample Solution: Ganciclovir solutions for stability testing are prepared in the desired vehicle (e.g., 0.9% NaCl, 5% Dextrose) at specified concentrations.
5. Stability Study Procedure:
-
The prepared Ganciclovir solutions are stored under various conditions (e.g., different temperatures, light exposure).
-
At predetermined time intervals, an aliquot of each solution is withdrawn.
-
The samples are diluted with the mobile phase to fall within the linear range of the assay and then injected into the HPLC system.
-
The peak area of Ganciclovir is measured, and the concentration is calculated using a calibration curve.
-
The percentage of the remaining Ganciclovir is calculated relative to the initial concentration.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation pathways and the intrinsic stability of a drug molecule.
1. Acid Hydrolysis:
-
A solution of Ganciclovir (e.g., 1 mg/mL) is prepared in an acidic medium (e.g., 0.1 N HCl).
-
The solution is heated (e.g., at 70°C) for a specific duration (e.g., 6 hours).[11]
-
The solution is then cooled, neutralized, and diluted with the mobile phase before HPLC analysis.
2. Alkaline Hydrolysis:
-
A solution of Ganciclovir is prepared in a basic medium (e.g., 0.1 N NaOH).
-
The solution is heated (e.g., at 70°C) for a specific duration (e.g., 6 hours).[11]
-
The solution is then cooled, neutralized, and diluted with the mobile phase for analysis.
3. Oxidative Degradation:
-
A solution of Ganciclovir is treated with an oxidizing agent (e.g., 30% H₂O₂).
-
The mixture is kept at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[12]
-
The solution is then diluted with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
A solid sample of Ganciclovir or a solution is exposed to high temperatures (e.g., 70°C) for a set time (e.g., 6 hours).[11]
-
The sample is then dissolved or diluted with the mobile phase for analysis.
5. Photostability:
-
A solution of Ganciclovir is exposed to UV and/or fluorescent light in a photostability chamber.
-
A control sample is kept in the dark.
-
Both samples are analyzed by HPLC at specified time points.
Visualizations
Ganciclovir Mechanism of Action
The following diagram illustrates the mechanism of action of Ganciclovir in inhibiting viral DNA replication.
Caption: Ganciclovir's antiviral mechanism of action.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for conducting a stability study of a pharmaceutical compound.
Caption: A generalized workflow for stability testing.
Conclusion
References
- 1. Ganciclovir: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Stability of ganciclovir sodium (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and compatibility of ganciclovir sodium in 5% dextrose injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. TCH-042 Stability Study of Ganciclovir in 0.9% Sodium Chloride in Different Types of Containers: Optimization of Resources | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jpionline.org [jpionline.org]
- 13. akjournals.com [akjournals.com]
- 14. ijstr.org [ijstr.org]
Safety Operating Guide
Proper Disposal of Ganciclovir-d5: A Procedural Guide
Ganciclovir-d5, a deuterated form of the antiviral agent Ganciclovir, requires meticulous handling and disposal due to the hazardous properties of the parent compound. While deuteration alters the drug's metabolic profile, it does not change its fundamental toxicity.[1][2] Therefore, disposal procedures must align with guidelines for hazardous and cytotoxic waste to ensure personnel safety and environmental protection.
Ganciclovir is recognized as a potential carcinogen, teratogen, and mutagen.[3][4][5][6] As such, all waste materials containing or contaminated with this compound must be treated as hazardous waste.[7][8]
Essential Safety and Handling
Before beginning any procedure that involves this compound, it is critical to implement comprehensive safety measures. All handling and preparation should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize exposure.
Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary
| Item | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | To prevent skin contact with the compound.[6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosolized powder.[7] |
| Lab Coat/Gown | Disposable, with long sleeves and closed front | To protect skin and clothing from contamination. |
| Waste Container | Clearly labeled, puncture-resistant, with a secure lid | To safely contain all hazardous waste for disposal. |
| Waste Category | Hazardous/Cytotoxic/Antineoplastic Waste | To ensure proper segregation and final disposal route.[3][9] |
| Disposal Bin Color | Purple | Often used to designate cytotoxic waste.[9][10] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
Immediately segregate all materials that have come into contact with this compound. This includes unused product, empty vials, contaminated PPE, and cleaning materials. These items must not be mixed with general laboratory or non-hazardous waste.
Step 2: Disposal of Unused or Expired this compound
-
Solid Waste: Pure this compound powder should be disposed of in its original container if possible, or a sealed, clearly labeled hazardous waste container. Do not attempt to dispose of it via drain or trash.[8][11]
-
Solutions: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Ganciclovir solutions are alkaline (pH ~11), which should be noted.[3][7] Do not neutralize or mix with other chemical wastes unless approved by your institution's environmental health and safety (EHS) office.[11]
Step 3: Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container suitable for cytotoxic waste.
-
Vials and Glassware: Empty vials should be triple-rinsed. The first rinseate must be collected and treated as hazardous liquid waste.[11] After rinsing, the glassware can be placed in a container for hazardous solid waste. Some regulations may require puncturing containers to prevent reuse.[12]
-
PPE and Consumables: All contaminated PPE, including gloves, lab coats, bench paper, and cleaning materials (e.g., wipes), must be collected in a designated hazardous waste bag or container, typically a purple bin for cytotoxic waste.[9][10]
Step 4: Decontamination of Work Area
After handling is complete, thoroughly decontaminate the work surface. Use a suitable cleaning agent (e.g., soap and water) followed by a disinfectant if working in a sterile environment. All cleaning materials used in this process must be disposed of as hazardous waste.[7]
Step 5: Final Waste Collection and Storage
Ensure all hazardous waste containers are securely sealed, properly labeled (e.g., "Hazardous Waste: this compound"), and stored in a designated, secure area away from general lab traffic. Arrange for pickup by your institution's certified hazardous waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. gene.com [gene.com]
- 5. carlroth.com [carlroth.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. extranet.enherts-tr.nhs.uk [extranet.enherts-tr.nhs.uk]
- 8. carlroth.com [carlroth.com]
- 9. Ganciclovir Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 10. emed.ie [emed.ie]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling Ganciclovir-d5
Essential Safety and Handling Guide for Ganciclovir-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. As this compound is a deuterated form of Ganciclovir, a potent antiviral agent with potential carcinogenic, mutagenic, and teratogenic properties, it must be handled with the same precautions as a cytotoxic compound.[1] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Hazard Summary
Ganciclovir and its deuterated form are considered hazardous substances. Key hazards include:
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Mutagenicity: May cause genetic defects.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Hematologic Toxicity: Can cause abnormally low levels of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[3][4]
Occupational Exposure Limits
All work practices should be designed to minimize human exposure to the lowest possible level.[1]
| Compound | Occupational Exposure Limit (OEL) - TWA (8-hour) | Source |
| Ganciclovir / Ganciclovir Sodium | 5 µg/m³ | USP SDS[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound.
| PPE Item | Specifications and Procedures |
| Gloves | Double gloving is required. Use chemotherapy-approved, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated and regularly during prolonged procedures.[1][6] |
| Gown | Wear a disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. The gown should fasten in the back.[7] |
| Eye and Face Protection | Wear safety goggles with side shields. In situations with a risk of splashing, a full-face shield must be worn in addition to goggles.[8] |
| Respiratory Protection | For handling the powder form or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is necessary. For other handling procedures within a certified biological safety cabinet, a surgical mask may be sufficient to prevent contamination of the sterile field.[9] |
Operational Plan for Handling this compound
Preparation and Reconstitution
-
Engineering Controls: All preparation and reconstitution of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and the personnel.[9][10] The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad.
-
Personal Protective Equipment: Don all required PPE as specified in the table above before beginning any work.
-
Reconstitution Procedure:
-
Carefully unpackage the this compound vial inside the BSC.
-
Using a sterile syringe and a closed-system drug transfer device (CSTD), slowly inject the required amount of sterile diluent into the vial, directing the stream towards the inner wall to minimize aerosol formation.[8]
-
Gently swirl the vial to dissolve the contents completely. Do not shake, as this can create aerosols.
-
Inspect the solution for any particulate matter before proceeding.
-
Withdraw the required dose using a new sterile syringe and CSTD.
-
Administration in a Research Setting
-
Transport: Transport the prepared this compound solution in a sealed, leak-proof, and impact-resistant container, clearly labeled with a cytotoxic hazard symbol.[7]
-
Administration: Use Luer-Lok fittings and needleless systems to prevent accidental disconnection and leakage.[7] All connections and disconnections should be performed over a disposable, plastic-backed absorbent pad.
Spill Management
In the event of a spill, immediate action is crucial:
-
Alert and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including double gloves, a gown, eye/face protection, and a respirator.
-
Containment: Use a cytotoxic spill kit to contain the spill. Cover liquid spills with absorbent pads and solid spills with damp absorbent pads to avoid dust generation.
-
Cleanup: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials using scoops or other tools from the spill kit.
-
Decontamination: Clean the spill area with an appropriate deactivating agent (e.g., a 10% bleach solution), followed by a rinse with clean water.[6] All cleaning materials must be disposed of as cytotoxic waste.
-
Disposal: Place all contaminated materials, including absorbent pads, cleaning supplies, and contaminated PPE, into a designated cytotoxic waste container.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, absorbent pads, and cleaning materials, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, puncture-resistant, and leak-proof containers designated for cytotoxic waste (often purple).[8]
-
Sharps: All needles and syringes must be disposed of in a designated sharps container for cytotoxic waste without recapping or bending the needles.[6]
-
Final Disposal: Follow all institutional and local regulations for the final disposal of cytotoxic waste.
Workflow Diagrams
References
- 1. gene.com [gene.com]
- 2. carlroth.com [carlroth.com]
- 3. Ganciclovir: MedlinePlus Drug Information [medlineplus.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. unthsc.edu [unthsc.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganciclovir Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 9. Ganciclovir | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Ganciclovir | CHEO ED Outreach [outreach.cheo.on.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
